2-Amino-4-(4-pyridyl)-thiazole
説明
Structure
3D Structure
特性
IUPAC Name |
4-pyridin-4-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSJGENRTWNHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358992 | |
| Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30235-28-0 | |
| Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-4-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-(4-pyridyl)-thiazole: Core Basic Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
The basic physicochemical properties of 2-Amino-4-(4-pyridyl)-thiazole are crucial for its handling, formulation, and interpretation of biological activity. A summary of available data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃S | --INVALID-LINK-- |
| Molecular Weight | 177.23 g/mol | --INVALID-LINK-- |
| CAS Number | 30235-28-0 | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Melting Point | 276-277 °C | --INVALID-LINK-- |
| Boiling Point | 378.9 ± 17.0 °C at 760 mmHg | --INVALID-LINK-- |
| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLDMSO:PBS (pH 7.2) (1:10): 0.1 mg/mLEthanol: 0.14 mg/mL | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| pKa | Not experimentally determined. | N/A |
Basicity and pKa
The basicity of this compound is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The molecule possesses multiple potential protonation sites: the nitrogen of the pyridine (B92270) ring, the endocyclic nitrogen of the thiazole (B1198619) ring, and the exocyclic amino group.
While an experimental pKa value for this compound is not available in the literature, studies on analogous compounds can provide insight. For similar 2-aminothiazole (B372263) derivatives, protonation is generally observed on the endocyclic thiazole nitrogen.[1] However, in the case of a related compound, 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[2][3][4]thiadiazol-2-yl)-imine, protonation occurs on the pyridine nitrogen.[5] Given the electron-withdrawing nature of the thiazole ring, it is plausible that the pyridine nitrogen is the most basic site in this compound.
Experimental Protocols
Synthesis of this compound via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles.[2][3] This method involves the condensation of an α-haloketone with a thioamide, in this case, thiourea (B124793). The following is a detailed, representative protocol for the synthesis of this compound, adapted from procedures for analogous compounds.[6][7][8]
Materials:
-
2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide
-
Thiourea
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (10 mmol) and thiourea (12 mmol) in 100 mL of ethanol.
-
Reflux: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Cool the mixture further in an ice bath to maximize precipitation.
-
Neutralization and Filtration: Slowly add a saturated aqueous solution of sodium bicarbonate to the cooled reaction mixture until the solution is neutral to slightly basic (pH 7-8). Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials and inorganic salts.
-
Drying and Purification: Dry the solid product under vacuum. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Proposed Protocol for the Determination of pKa by UV-Vis Spectrophotometry
This protocol is based on established methods for determining the pKa of ionizable compounds.[9]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations
-
Buffer solutions of known pH (e.g., phosphate, borate)
-
Deionized water
Equipment:
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks
-
Pipettes
-
Cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.
-
Preparation of Sample Solutions: Prepare a series of solutions with a constant concentration of the compound but varying pH values. This can be achieved by adding a small aliquot of the stock solution to a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
UV-Vis Measurements: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. The resulting titration curve should be sigmoidal. The pKa is the pH at the inflection point of this curve.
Molecular Structure
The structural characteristics of this compound, including bond lengths, bond angles, and overall conformation, are fundamental to understanding its reactivity and biological interactions.
General Structural Features
The molecule consists of a central thiazole ring substituted with an amino group at the 2-position and a pyridyl group at the 4-position. The presence of both aromatic rings and the amino group allows for a range of intermolecular interactions, including hydrogen bonding and π-π stacking.
Crystal Structure
As of the date of this document, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of a related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, provides insights into the expected geometry of the 2-aminothiazole core.[4] In this related structure, the thiazole ring is essentially planar, and molecules are linked in the crystal lattice through N-H···N and N-H···O hydrogen bonds, forming dimers and layers.[4] It is anticipated that this compound would exhibit similar planarity of the thiazole ring and participate in extensive hydrogen bonding via its amino group and the pyridyl nitrogen.
Table 2: Representative Bond Lengths and Angles for a 2-Aminothiazole Derivative (Data from 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one)[4]
| Bond | Length (Å) | Angle | Degree (°) |
| S1-C2 | 1.745(2) | C2-N3-C4 | 111.1(2) |
| C2-N3 | 1.315(3) | N3-C4-C5 | 115.5(2) |
| N3-C4 | 1.383(3) | C4-C5-S1 | 110.8(2) |
| C4-C5 | 1.365(3) | C5-S1-C2 | 90.9(1) |
| C5-S1 | 1.728(2) | S1-C2-N3 | 111.7(2) |
| C2-N2 | 1.341(3) |
Biological Activity and Signaling Pathways
While a wide range of biological activities have been reported for derivatives of 2-aminothiazole, including anticancer, antimicrobial, and anti-inflammatory effects, there is a lack of specific data on the biological targets and signaling pathways directly modulated by this compound itself.[6]
Derivatives of the closely related 2-amino-4-(2-pyridyl)thiazole have been investigated for their antimycobacterial and antiplasmodial activities.[10] Furthermore, other 2-amino-4-arylthiazole derivatives have shown activity against Giardia intestinalis.[8] These findings suggest that the 2-amino-4-(pyridyl)-thiazole scaffold is a promising starting point for the development of novel therapeutic agents.
The logical workflow for investigating the biological activity of this compound would involve initial screening against a panel of disease-relevant targets, followed by more in-depth studies to elucidate the mechanism of action of any identified "hits".
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of this compound.
Diagram 2: Proposed Workflow for pKa Determination
Caption: Experimental workflow for determining the pKa of this compound.
Diagram 3: Potential Protonation Equilibria
Caption: Possible protonation sites of this compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery. This technical guide has summarized its core basic properties and structural features based on available data. While key experimental values such as the pKa and a definitive crystal structure are yet to be reported, the provided experimental protocols offer a clear path for their determination. The synthesis of this compound is straightforward via the Hantzsch reaction, making it readily accessible for further research. Future studies should focus on elucidating its specific biological activities and mechanisms of action to fully realize its therapeutic potential.
References
- 1. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-4-(4-pyridyl)-thiazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-(4-pyridyl)-thiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and known biological activities, offering a valuable resource for researchers in drug discovery and development.
Core Compound Information
| Property | Value | Citation(s) |
| CAS Number | 30235-28-0 | [1] |
| Molecular Formula | C₈H₇N₃S | [1] |
| Molecular Weight | 177.23 g/mol | [1] |
| Formal Name | 4-(4-pyridinyl)-2-thiazolamine | [1] |
| Appearance | Crystalline solid | [1] |
Synthesis
The synthesis of 2-amino-4-substituted thiazoles is most commonly achieved through the Hantzsch thiazole (B1198619) synthesis. This method involves the cyclization of an α-haloketone with a thiourea. For this compound, the synthesis would proceed via the reaction of a 2-halo-1-(pyridin-4-yl)ethan-1-one with thiourea.
Experimental Protocol: Representative Hantzsch Thiazole Synthesis
A general and efficient method for the synthesis of 4-substituted 2-aminothiazoles has been developed using a heterogeneous reusable catalyst.[2] While the specific synthesis of the title compound may have variations, the following protocol outlines the fundamental steps of the Hantzsch synthesis.
Materials:
-
Substituted phenacyl bromide (for the title compound, this would be 2-bromo-1-(pyridin-4-yl)ethan-1-one)
-
Thiourea
-
Ethanol
-
Copper silicate (B1173343) catalyst (or another suitable catalyst/reflux condition)
Procedure:
-
In a round-bottom flask, combine 1 mmol of the appropriate phenacyl bromide, 1.2 mmol of thiourea, and 10 mol% of copper silicate catalyst in 5 ml of ethanol.[2]
-
The reaction mixture is refluxed at 78°C.[2]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (B1210297) (8:3).[2]
-
Upon completion, the reaction mixture is filtered to remove the catalyst.[2]
-
The filtrate is then poured over crushed ice to precipitate the solid product.[2]
-
The crude product is isolated by filtration and purified by recrystallization from hot ethanol.[2]
Synthesis Workflow
References
Spectroscopic Profile of 2-Amino-4-(4-pyridyl)-thiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the synthetic intermediate, 2-Amino-4-(4-pyridyl)-thiazole (IUPAC Name: 4-(Pyridin-4-yl)thiazol-2-amine). The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.
Core Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. The data is summarized below for ease of reference.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) Hz |
| 8.90 | s | 1H | H-pyridyl | - |
| 8.52 | d br | 1H | H-pyridyl | - |
| 7.89 | d | 1H | H-pyridyl | 7.20 |
| 7.63 | s | 1H | H-pyridyl | - |
| 7.46-7.31 | t br | 3H | NH₂ and H-thiazole | - |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
Table 2: FT-IR Spectroscopic Data for this compound
| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |
| 3428 | N-H stretch (NH₂) |
| 1633, 1612 | C=N stretch |
| 1580, 1340, 1291 | C=C stretch (aromatic) |
| 1025 | C-N stretch |
| 811 | S-C=N bend |
| 703 | C-H bend (aromatic) |
Sample Preparation: KBr disc
Table 3: Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 178.04335 |
| [M+Na]⁺ | 200.02529 |
| [M-H]⁻ | 176.02879 |
| [M]⁺ | 177.03552 |
Note: Experimental ¹³C NMR and mass spectrometry data for this specific compound were not available in the reviewed literature. The mass spectrometry data presented is predicted.
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was obtained using a KBr disc method. The solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
While experimental mass spectra were not found, mass analysis is typically performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI). The predicted data suggests the expected mass-to-charge ratios for various adducts of the parent molecule.
Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted in the following diagram.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Solubility Profile of 2-Amino-4-(4-pyridyl)-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-Amino-4-(4-pyridyl)-thiazole, a key synthetic intermediate in pharmaceutical development. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various biological assays. This document presents available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its ability to dissolve in a solvent to form a homogeneous solution. In drug discovery and development, solubility is a critical parameter influencing bioavailability, formulation, and the design of in vitro and in vivo experiments. The two primary types of solubility measurements are:
-
Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves, often determined by adding a concentrated DMSO stock solution to an aqueous buffer. It is a critical parameter in the early stages of drug discovery for screening large numbers of compounds.
-
Thermodynamic (or Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound. It is a more time-consuming but accurate measure, crucial for late-stage development and formulation.
Factors influencing solubility include the compound's intrinsic properties (e.g., crystal structure, pKa) and extrinsic factors such as temperature, pH, and the nature of the solvent.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvent systems. This data is essential for selecting appropriate solvents for chemical reactions, purification, and analytical method development.
| Solvent System | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 5[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10[1] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1[1] |
| Ethanol | 0.14[1] |
Experimental Protocols for Solubility Determination
A precise and reproducible protocol is essential for obtaining reliable solubility data. The following sections describe a generalized experimental protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.
Principle of the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[2] The method involves adding an excess amount of the solid compound to a known volume of the solvent of interest.[3] The resulting mixture is agitated until equilibrium is reached, at which point the undissolved solid is separated from the saturated solution.[4] The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, buffers of different pH, organic solvents)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, use purified water or buffer solutions at specific pH values.
-
Addition of Compound: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[4]
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150-300 rpm) for a sufficient period to reach equilibrium.[4] This can range from 24 to 72 hours, depending on the compound and solvent.[4]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation or filtration.
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid. Carefully collect the supernatant for analysis.
-
Filtration: Use a syringe to draw the solution and pass it through a chemically compatible filter (e.g., PTFE, PVDF) to remove any solid particles.
-
-
Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method.
-
UV-Vis Spectroscopy: Prepare a calibration curve of the compound in the same solvent. Measure the absorbance of the sample and determine the concentration from the calibration curve.
-
HPLC: Prepare a set of standard solutions of known concentrations. Inject the sample and standards onto the HPLC system and determine the concentration based on the peak area.
-
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the solvent and temperature.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. The presented quantitative data offers a starting point for solvent selection, while the detailed experimental protocol provides a robust methodology for in-house solubility determination. For drug development professionals, a thorough characterization of solubility is a critical step in advancing a compound through the discovery and development pipeline, ensuring reliable experimental results and informing formulation strategies.
References
Technical Guide on the Chemical Safety and Handling of 2-Amino-4-(4-pyridyl)-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the safety and handling procedures for 2-Amino-4-(4-pyridyl)-thiazole (CAS No: 30235-28-0). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This guide consolidates critical information regarding its hazards, safe handling, storage, disposal, and emergency procedures, presented through structured data tables and logical workflow diagrams to ensure clarity and rapid access to essential information. This compound is a synthetic intermediate used in pharmaceutical synthesis[1]. As with any research chemical, a thorough understanding of its potential hazards and proper handling protocols is paramount to ensure personnel safety and experimental integrity.
Section 1: Chemical Identification
Proper identification is the first step in chemical safety. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-(4-pyridinyl)-2-thiazolamine[1], 4-(4-pyridinyl)-1,3-thiazol-2-amine[2] |
| CAS Number | 30235-28-0[1][2][3] |
| EC Number | 673-119-4 |
| Molecular Formula | C₈H₇N₃S[1][3] |
| Molecular Weight | 177.2 g/mol [1] |
| InChI Key | CUSJGENRTWNHPV-UHFFFAOYSA-N[1][2] |
| SMILES | NC1=NC(C2=CC=NC=C2)=CS1[1] |
Section 2: Hazard Identification and Classification
This compound is classified as harmful and an irritant according to the Globally Harmonized System (GHS). The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.
GHS Classification
The substance is classified and labeled according to the GHS.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
GHS Label Elements
| Element | Description |
| Pictogram | |
| Signal Word | Warning [2] |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/eye protection/face protection.[2] |
| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P330: Rinse mouth.[2] P362+P364: Take off contaminated clothing and wash it before reuse.[2] |
| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Section 3: Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value |
| Physical Form | Crystalline solid[1], Solid[2] |
| Melting Point | 276-277 °C[2] |
| Boiling Point | 378.9 ± 17.0 °C at 760 mmHg[2] |
| Solubility | DMF: 5 mg/ml DMSO: 10 mg/ml DMSO:PBS (pH 7.2) (1:10): 0.1 mg/ml Ethanol (B145695): 0.14 mg/ml[1] |
| λmax | 233, 314 nm[1] |
Section 4: Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize risk.
Safe Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Hygiene: Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling and before breaks.[5] Remove contaminated clothing and wash it before reuse.[2][5]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4] Avoid breathing dust.
-
Ignition Sources: Keep away from sources of ignition.
-
Static Discharge: Take precautionary measures against static discharge.
Storage
-
Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Temperature: Recommended storage temperatures vary by supplier, ranging from 4°C to -20°C.[1][2] Always store in accordance with the information listed on the product insert.
-
Light: Protect from light.[2]
-
Stability: The compound is stable for at least 4 years when stored correctly.[1]
Section 5: Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[6] |
| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) conforming to EN166 or NIOSH standards.[5][6] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Inspect gloves before use.[5] |
| Body Protection | A lab coat should be worn.[6] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. A dust respirator is recommended if user operations generate dust.[6] |
Section 6: First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting unless directed by medical personnel.[6] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Call a POISON CENTER or doctor if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |
Section 7: Fire-Fighting Measures
| Aspect | Guideline |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4] |
| Specific Hazards | When heated to decomposition, it may emit toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[7] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. |
Section 8: Accidental Release Measures
| Aspect | Procedure |
| Personal Precautions | Ensure adequate ventilation. Avoid dust formation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment. |
| Environmental Precautions | Do not let product enter drains, sewers, or waterways. It is considered slightly hazardous for water. |
| Containment & Cleaning | Dampen the solid spill material with 60-70% ethanol and transfer to a suitable container for disposal. Use absorbent paper dampened with ethanol to pick up remaining material. Seal all contaminated materials in a vapor-tight plastic bag for disposal.[7] |
Section 9: Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5] The GHS classification is based on available data and/or structural analogs.
| Toxicity Metric | Result |
| Acute Oral Toxicity | Classified as Category 4 (Harmful if swallowed). No specific LD50 data is available for this compound. |
| Acute Dermal Toxicity | No data available.[5] |
| Acute Inhalation Toxicity | No data available.[5] |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory/Skin Sensitization | No data available.[5] |
| Germ Cell Mutagenicity | No data available.[5] |
| Carcinogenicity | No data available.[5] |
| Reproductive Toxicity | No data available.[5] |
| STOT-Single Exposure | May cause respiratory irritation. |
| STOT-Repeated Exposure | No data available.[5] |
Section 10: Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow product to reach the sewage system.
Section 11: Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available in the cited literature. Such studies would typically be conducted by manufacturers or specialized toxicology laboratories following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.
The synthesis of this compound and its derivatives is well-documented, generally involving the condensation of an α-haloketone (e.g., an α-bromoacetylpyridine derivative) with thiourea.[8][9]
Section 12: Visualizations
Logical Relationships and Workflows
The following diagrams illustrate key logical workflows and relationships for the safe handling and hazard communication of this chemical.
Caption: GHS Hazard Communication Flow for the Compound.
Caption: Standard Laboratory Workflow for Safe Chemical Handling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 30235-28-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.fr [fishersci.fr]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole (B372263) (2-AT) moiety is a privileged heterocyclic scaffold that has emerged as a cornerstone in medicinal chemistry. Its versatile biological profile and synthetic accessibility have led to its incorporation into a wide array of clinically successful drugs and investigational agents. This technical guide provides a comprehensive overview of the 2-aminothiazole core, detailing its synthesis, therapeutic applications, structure-activity relationships, and the experimental protocols pivotal for its development.
Introduction to a Privileged Scaffold
The 2-aminothiazole ring system, a five-membered heterocycle containing both sulfur and nitrogen atoms, serves as a critical pharmacophore in numerous therapeutic agents.[1] Its ability to act as a bioisosteric replacement for other functional groups, coupled with its capacity to engage in various non-covalent interactions with biological targets, has cemented its importance in drug design.[2] Marketed drugs containing the 2-aminothiazole core, such as the kinase inhibitor Dasatinib (B193332), the PI3K inhibitor Alpelisib (B612111), the antibiotic Cefdinir, and the anti-inflammatory agent Meloxicam, underscore the broad therapeutic applicability of this scaffold.[1][3]
Derivatives of 2-aminothiazole have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[3][4] This wide spectrum of activity makes the 2-AT scaffold a focal point for the development of novel therapeutics targeting a multitude of diseases.[4]
Synthesis of the 2-Aminothiazole Core
The most prevalent and classical method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole (B1198619) synthesis . This method involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or its derivatives.[3]
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a generic 2-aminothiazole from an α-bromoketone and thiourea.
Materials:
-
α-Bromoketone (1 equivalent)
-
Thiourea (1-1.2 equivalents)
-
Sodium bicarbonate (optional, for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolve the α-bromoketone and thiourea in ethanol in a round-bottom flask.
-
Heat the mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight, depending on the substrates.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
A visual representation of the general workflow for Hantzsch synthesis is provided below.
Therapeutic Applications and Mechanisms of Action
The versatility of the 2-aminothiazole scaffold is evident in its wide range of therapeutic applications. This section will delve into some of the key areas where 2-AT derivatives have made a significant impact.
Anticancer Activity
The 2-aminothiazole moiety is a prominent feature in numerous anticancer agents, particularly kinase inhibitors.[5][6]
Dasatinib , a potent Bcr-Abl and Src family kinase inhibitor, is a prime example. It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[7][8] Dasatinib binds to the ATP-binding site of these kinases, inhibiting their activity and downstream signaling pathways that promote cell proliferation and survival.[9][10]
Alpelisib is another clinically approved anticancer agent featuring the 2-aminothiazole scaffold. It is a selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K).[11][12] Mutations in the PIK3CA gene, which encodes p110α, are common in various cancers, including breast cancer. Alpelisib targets this mutated kinase, blocking the PI3K/AKT/mTOR signaling pathway and thereby inhibiting tumor growth.[12][13]
The anticancer activity of 2-aminothiazole derivatives is often evaluated using the MTT assay .
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in 96-well plates
-
2-Aminothiazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-aminothiazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Antimicrobial Activity
2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15] The mechanism of action can vary, but some derivatives have been shown to interfere with essential cellular processes in microorganisms.
The antimicrobial efficacy of these compounds is typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
2-Aminothiazole test compounds
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the 2-aminothiazole compounds in the appropriate broth in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with no drug) and a negative control (broth only) on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Structure-Activity Relationships (SAR)
The biological activity of 2-aminothiazole derivatives can be significantly modulated by substitutions at various positions of the thiazole ring (C4 and C5) and the exocyclic amino group (N2).
-
N2-Substitution: The amino group at the 2-position is a key site for modification. Acylation, arylation, or incorporation into urea/thiourea moieties can drastically alter the compound's potency and target selectivity. For instance, in antitubercular 2-aminothiazoles, the introduction of substituted benzoyl groups at the N2 position led to a more than 128-fold improvement in activity.[16][17]
-
C4 and C5-Substitution: The substituents at the C4 and C5 positions of the thiazole ring also play a crucial role in determining the pharmacological profile. Lipophilic groups at these positions can enhance cell permeability and, in some cases, lead to improved potency.[11] However, the optimal substituents are highly dependent on the specific biological target. For some antitubercular agents, the 4-(2-pyridyl) moiety was found to be essential for activity, with modifications being poorly tolerated.[16][17]
Quantitative Data Summary
The following tables summarize the biological activities of representative 2-aminothiazole derivatives from the literature.
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Dasatinib | Bcr-Abl, Src | K562 | <0.001 | [7][8] |
| Alpelisib | PI3Kα | - | 0.0046 | [12] |
| Analogue 20 | Not specified | H1299 | 4.89 | [11] |
| Analogue 20 | Not specified | SHG-44 | 4.03 | [11] |
| Compound 27 | Not specified | HeLa | 1.6 | [18] |
| Compound 28 | c-Met | HT29 | 0.63 | [18] |
| Compound 29 | Hec1/Nek2 | - | 0.0163-0.0427 | [18] |
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 21 | Staphylococcus aureus | 2-4 | [14] |
| Trifluoromethoxy substituted aminothiazoles | MRSA | 2-16 | [14] |
| Compound 8 | Enterobacter cloacae | 0.015-0.03 | [15] |
| Compound 1 | Aspergillus versicolor | 0.006-0.022 | [15] |
| Halogenated thiourea 124 | S. aureus, S. epidermidis | 4-16 | [19] |
| Piperazinyl derivative 121d | S. aureus | 2 | [20] |
| Piperazinyl derivative 121d | E. coli | 4 | [20] |
Table 3: Pharmacokinetic Parameters of Selected 2-Aminothiazole Derivatives
| Compound | Parameter | Value | Species | Reference |
| IND24 | Bioavailability | 27-40% | Mouse | [21][22] |
| IND81 | Bioavailability | 27-40% | Mouse | [21][22] |
| IND24 | Liver Microsomal Stability (t1/2) | 30->60 min | - | [21][22] |
| IND81 | Liver Microsomal Stability (t1/2) | 30->60 min | - | [21][22] |
| Compound 55 | Liver Microsomal Stability (t1/2) | 28 min | Human | [16][17] |
Conclusion
The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a diverse range of biological targets have solidified its position as a "privileged structure." The continued exploration of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic agents for a multitude of human diseases. This guide has provided a foundational overview of the key aspects of 2-aminothiazole medicinal chemistry, from synthesis and biological evaluation to its successful application in clinically approved drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. Improved Synthesis Process of Alpelisib [cjph.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 17. vixra.org [vixra.org]
- 18. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 22. texaschildrens.org [texaschildrens.org]
The Renaissance of a Privileged Scaffold: A Technical Guide to 2-Aminothiazole Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole (B372263) core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds and several clinically approved drugs.[1] Its synthetic accessibility and versatile chemical nature have propelled its continuous exploration, particularly in the realm of oncology. This technical guide provides a comprehensive review of recent advancements in the study of 2-aminothiazole derivatives, focusing on their anticancer properties. It summarizes key quantitative data, details essential experimental methodologies, and visualizes the intricate signaling pathways and research workflows involved in their investigation.
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of 2-aminothiazole derivatives has been extensively evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this activity, and a summary of representative data is presented below.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [2] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | |
| TH-39 | K562 (Leukemia) | 0.78 µM | [2] |
| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM | |
| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM | |
| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM | |
| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM | |
| Compound 17b | MCF-7 (Breast Cancer) | 1.86 µM | [3] |
| Compound 10 | HT29 (Colon Cancer) | 2.01 µM | [2] |
| Compound 21 | K562 (Leukemia) | 16.3 µM | [2] |
Core Mechanisms of Action
2-Aminothiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Induction of Apoptosis
A primary mechanism of action for many 2-aminothiazole derivatives is the induction of apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway. Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and apoptotic cell death.[2][3]
Cell Cycle Arrest
In addition to apoptosis, these derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most notably the G2/M and G0/G1 phases.[2][4] By interfering with the proteins that regulate cell cycle progression, such as cyclin-dependent kinases (CDKs) and their associated cyclins, these compounds prevent cancer cells from dividing and proliferating.[5] For instance, some derivatives have been shown to arrest K562 leukemia cells in the G0/G1 phase, while others cause G2/M arrest.[2][4]
Experimental Protocols
The evaluation of the anticancer activity of 2-aminothiazole derivatives involves a series of well-defined experimental procedures. A general workflow is depicted below, followed by a detailed protocol for the widely used MTT assay.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
2-Aminothiazole derivative stock solutions (in DMSO)
-
Complete cell culture medium
-
Cancer cell lines (e.g., MCF-7, HeLa, K562)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminothiazole derivatives in the cell culture medium.
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound dilution) and a positive control (e.g., a known anticancer drug like Doxorubicin).[1]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[1]
-
Conclusion
2-Aminothiazole derivatives continue to be a highly promising class of compounds in the development of novel anticancer therapies. Their demonstrated ability to induce apoptosis and cell cycle arrest through various molecular mechanisms highlights their therapeutic potential. The experimental protocols and workflows outlined in this guide provide a standardized framework for the continued investigation and optimization of these valuable scaffolds in the pursuit of more effective and targeted cancer treatments. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial in translating the preclinical success of these derivatives into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(2-carboxyethenyl) isatin derivative induces G₂/M cell cycle arrest and apoptosis in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Pyridyl-Thiazole Compounds: A Technical Guide
Introduction: The fusion of pyridine (B92270) and thiazole (B1198619) rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. Pyridyl-thiazole compounds have emerged as a versatile class of molecules with a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current research applications of pyridyl-thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. Detailed experimental protocols for their synthesis and evaluation, alongside visualizations of key signaling pathways, are presented to support further research and drug development in this area.
Anticancer Applications
Pyridyl-thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various pyridyl-thiazole and related compounds against different cancer cell lines, presented as IC50 values (the concentration at which 50% of cell growth is inhibited).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole-pyridine hybrid 23 | MCF-7 (Breast) | 5.71 | 5-Fluorouracil | 6.14 |
| Compound 3 | HL-60 (Leukemia) | 0.57 | - | >50 (in normal cells) |
| Thiazolyl pyridine 8e | A549 (Lung) | 0.302 | Doxorubicin | 0.460 |
| Thiazolyl pyridine 5 | A549 (Lung) | 0.452 | Doxorubicin | 0.460 |
| Thiadiazole derivative 3j | MCF-7 (Breast) | 2.375 ± 0.108 | Doxorubicin | 1.940 ± 0.084 |
| A549 (Lung) | 20.682 ± 0.984 | Doxorubicin | 10.985 ± 0.247 | |
| Thiadiazole derivative 3o | MCF-7 (Breast) | 2.884 ± 0.124 | Doxorubicin | 1.940 ± 0.084 |
Key Signaling Pathways in Cancer Targeted by Pyridyl-Thiazole Compounds
Several critical signaling pathways implicated in cancer have been identified as targets for pyridyl-thiazole compounds. These include pathways that regulate cell cycle progression, proliferation, and survival.
1. PI3K/Akt/mTOR Signaling Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridyl-thiazole compounds.
2. p38 MAP Kinase Signaling Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a role in cell differentiation, apoptosis, and autophagy.
Caption: p38 MAP Kinase signaling pathway with inhibition by pyridyl-thiazole compounds.
3. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR signaling is crucial for cell growth and proliferation, and its dysregulation is a hallmark of many cancers.
Caption: EGFR signaling cascade and its inhibition by pyridyl-thiazole compounds.
4. Cyclin-Dependent Kinase (CDK) Pathway: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified CDK pathway for G1/S transition and inhibition by pyridyl-thiazole compounds.
Antimicrobial Applications
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridyl-thiazole derivatives have shown promising activity against a variety of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected pyridyl-thiazole compounds, presented as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 5j | S. aureus | 1.66 ± 0.57 | Ciprofloxacin | 1.56 |
| E. coli | 1.66 ± 1.15 | Ciprofloxacin | 1.56 | |
| C. albicans | 2.33 ± 0.57 | Fluconazole | 3.12 | |
| 13a | Antibacterial | 46.9 - 93.7 | - | - |
| Antifungal | 5.8 - 7.8 | - | - | |
| 4c | S. aureus | 0.02 mM | - | - |
| B. cereus | 0.02 mM | - | - |
Anti-inflammatory Applications
Chronic inflammation is a key component of many diseases. Pyridyl-thiazole compounds have been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators and enzymes.
Quantitative Data: Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of certain pyridyl-thiazole derivatives, with IC50 values for the inhibition of bovine serum albumin denaturation.
| Compound ID | Anti-inflammatory Activity (IC50 µg/mL) | Standard Drug (Diclofenac Sodium) |
| 5g | 100.60 | 35.03 |
| 5l | 46.29 | 35.03 |
| Thiadiazole derivative 3j | COX-2 Inhibition (IC50 µM): 0.020 ± 0.0008 | Erlotinib (EGFR IC50 µM): 0.002 ± 0.0001 |
| Thiadiazole derivative 3o | COX-2 Inhibition (IC50 µM): 0.028 ± 0.0012 | Erlotinib (EGFR IC50 µM): 0.002 ± 0.0001 |
Applications in Neurodegenerative Diseases
Recent studies have explored the potential of pyridyl-thiazole compounds in the context of neurodegenerative diseases like Alzheimer's. Their mode of action may involve the inhibition of enzymes such as cholinesterases. While this area of research is still developing, initial findings are encouraging.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of pyridyl-thiazole compounds.
Synthesis of Pyridyl-Thiazole Derivatives (General Procedure)
The synthesis of the pyridyl-thiazole scaffold can be achieved through various methods, with the Hantzsch thiazole synthesis being a common approach.
Caption: General workflow for the synthesis of pyridyl-thiazole compounds.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate pyridylthiourea and α-haloketone in a suitable solvent (e.g., ethanol).
-
Reaction: The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The residue is then treated with a base (e.g., sodium bicarbonate solution) to neutralize any acid formed.
-
Isolation and Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure pyridyl-thiazole compound.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridyl-thiazole compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the direct inhibitory effect of the compounds on specific kinase enzymes.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by a kinase. The inhibition of this phosphorylation by the test compound is quantified.
-
Reagents: The assay requires the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and a detection system.
-
Procedure: The kinase, substrate, and varying concentrations of the pyridyl-thiazole compound are pre-incubated in an assay buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation time, the reaction is stopped, and the amount of phosphorylation is measured. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®) or fluorescence-based methods that detect the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion and Future Directions
Pyridyl-thiazole compounds represent a highly promising scaffold in drug discovery. The diverse biological activities, coupled with synthetic accessibility, make them attractive candidates for further development. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the identification of specific molecular targets will be crucial for their successful translation into clinical applications. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.
The 2-Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole (B372263) moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have solidified its status as a "privileged scaffold" in the design of novel therapeutics. This technical guide delves into the discovery, significance, and practical application of the 2-aminothiazole core, providing a comprehensive resource for professionals in the field of drug development.
Discovery and Synthesis: The Hantzsch Legacy
The journey of the 2-aminothiazole core began in 1887 with the pioneering work of German chemist Arthur Hantzsch. The Hantzsch thiazole (B1198619) synthesis remains the most classical and widely employed method for constructing this heterocyclic system. The reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide.[1][2][3] While other methods have been developed, the Hantzsch synthesis is valued for its efficiency and broad applicability in generating a diverse array of 2-aminothiazole derivatives.[1][3]
Significance in Medicinal Chemistry: A Gateway to Diverse Bioactivities
The significance of the 2-aminothiazole core lies in its widespread presence in a multitude of biologically active compounds, spanning a vast therapeutic landscape. This scaffold is a key component in numerous approved drugs and promising clinical candidates, demonstrating a remarkable range of pharmacological activities. These include antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[4][5][6][7] The structural features of the 2-aminothiazole ring allow it to serve as a versatile pharmacophore, capable of forming crucial interactions with various enzymes and receptors.
However, it is also important to note that the 2-aminothiazole moiety has been identified as a potential "toxicophore" in certain contexts, warranting careful consideration of its metabolic fate and potential for adverse effects during the drug design process.
Key Therapeutic Agents and Their Mechanisms of Action
The therapeutic impact of the 2-aminothiazole core is best illustrated by the number of successful drugs that incorporate this scaffold. The following sections detail the mechanisms of action of several prominent examples.
Dasatinib (B193332): A Multi-Targeted Kinase Inhibitor for Cancer Therapy
Dasatinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8][9][10] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of these cancers.[5][11] Unlike its predecessor, imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[5] Furthermore, dasatinib exhibits a broader spectrum of activity, inhibiting other tyrosine kinases such as the SRC family, c-KIT, EPHA2, and PDGFRβ.[11][12]
Famotidine: An H2 Receptor Antagonist for Acid Reflux
Famotidine is a widely used histamine (B1213489) H2 receptor antagonist for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[2][4][13] It functions by competitively blocking the action of histamine on the H2 receptors of parietal cells in the stomach lining.[2][4] This inhibition prevents the stimulation of the proton pump, leading to a significant reduction in gastric acid secretion.[2]
Meloxicam (B1676189): A Selective COX-2 Inhibitor for Inflammation
Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[14][15] Its therapeutic effect is derived from the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[14][15][16] By preferentially blocking COX-2, an enzyme induced during inflammation, meloxicam effectively reduces the production of pro-inflammatory prostaglandins (B1171923) while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[14][16]
Cefdinir (B1668824): A Cephalosporin (B10832234) Antibiotic for Bacterial Infections
Cefdinir is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[17][18][19] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[3][17][18] Cefdinir binds to and inactivates penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis, thereby compromising the structural integrity of the bacterial cell wall and leading to cell lysis.[3][18]
Pramipexole (B1678040): A Dopamine (B1211576) Agonist for Parkinson's Disease
Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[20][21] It acts by stimulating dopamine receptors in the brain, specifically the D2 and D3 subtypes.[20][21][22] In Parkinson's disease, where there is a deficiency of dopamine-producing neurons, pramipexole mimics the action of dopamine to improve motor control.[20][21]
Ritonavir (B1064): An HIV Protease Inhibitor and Pharmacokinetic Enhancer
Ritonavir is an antiretroviral drug that functions as an inhibitor of the HIV protease, an enzyme crucial for the maturation of the virus.[1][23][24][25] By blocking this enzyme, ritonavir prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[1][24] A key aspect of ritonavir's clinical utility is its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[23] This property allows it to be used as a pharmacokinetic enhancer, or "booster," for other protease inhibitors, increasing their plasma concentrations and therapeutic efficacy.[23]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for the aforementioned drugs, providing a comparative overview of their potency and selectivity.
Table 1: Kinase Inhibitory Activity of Dasatinib
| Target Kinase | IC50 (nM) | Reference |
| BCR-ABL | <1 | [3] |
| SRC | 0.55 | [3] |
| LCK | 1.1 | [3] |
| YES | 0.47 | [3] |
| FYN | 0.23 | [3] |
| c-KIT | 13 | [3] |
| PDGFRβ | 28 | [3] |
Table 2: Receptor Binding and Inhibitory Constants of Famotidine, Meloxicam, Pramipexole, and Ritonavir
| Drug | Target | Parameter | Value | Reference |
| Famotidine | Histamine H2 Receptor | Kd | 14 nM | |
| IC50 | 33 nM | |||
| Meloxicam | COX-1 | IC50 | 36.6 µM | |
| COX-2 | IC50 | 4.7 µM | [22] | |
| Pramipexole | Dopamine D2(High) Receptor | Ki | 19 nM | [4] |
| Dopamine D3(High) Receptor | Ki | 9 nM | [4] | |
| Ritonavir | HIV-1 Protease | Ki | 0.36 nM | [24] |
| HIV-2 Protease | Ki | 3.7 nM | [24] | |
| CYP3A4 | IC50 | 10-40 nM |
Table 3: Minimum Inhibitory Concentrations (MIC) of Cefdinir against Various Bacterial Strains
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (Oxacillin-susceptible) | 0.5 | 0.5 | [8] |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.06 | 0.12 | [16] |
| Streptococcus pyogenes | ≤0.03 | ≤0.03 | [8] |
| Haemophilus influenzae | ≤0.03 | 0.06 | [16] |
| Moraxella catarrhalis | 0.12 | 0.25 | [16] |
| Escherichia coli | 0.25 | 0.5 | [8] |
| Klebsiella pneumoniae | 0.12 | 1 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 2-aminothiazole derivatives.
Hantzsch Synthesis of 2-Aminothiazole Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 2-aminothiazole derivatives via the Hantzsch reaction.
Materials:
-
α-Haloketone (1.0 eq)
-
Thiourea or substituted thiourea (1.1 eq)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the α-haloketone in a minimal amount of ethanol in a round-bottom flask.
-
Add the thiourea to the solution and stir the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 2-aminothiazole derivative under vacuum.
Determination of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
2-Aminothiazole test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 2-aminothiazole test compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
2-Aminothiazole test compound
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a stock solution of the 2-aminothiazole test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in CAMHB directly in the wells of a 96-well plate.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial suspension. Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Visualizing the Role of the 2-Aminothiazole Core
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the 2-aminothiazole core.
Caption: The Hantzsch synthesis of the 2-aminothiazole core.
Caption: Dasatinib's inhibition of key signaling pathways in cancer cells.
Caption: A generalized workflow for the discovery of 2-aminothiazole-based drugs.
Conclusion
The 2-aminothiazole core continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its rich history, beginning with the Hantzsch synthesis, has paved the way for the development of a diverse range of therapeutic agents that have made a significant impact on human health. A thorough understanding of its synthesis, biological activities, and the mechanisms of action of its derivatives is crucial for medicinal chemists and drug development professionals seeking to harness the full potential of this privileged structure in the creation of next-generation medicines. This guide provides a foundational resource to support these endeavors, offering both a comprehensive overview and detailed practical information.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Potency and spectrum reevaluation of cefdinir tested against pathogens causing skin and soft tissue infections: a sample of North American isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meloxicam, a COX-2 Preferential Nonsteroidal Anti-Inflammatory [medscape.com]
- 10. mdpi.com [mdpi.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Cefdinir (FK482), an orally administered cephalosporin in vitro activity comparison against recent clinical isolates from five medical centers and determination of MIC quality control guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 22. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro activity evaluations of cefdinir (FK482, CI-983, and PD134393). A novel orally administered cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. derpharmachemica.com [derpharmachemica.com]
- 25. Dose-dependent inhibition of platelet cyclooxygenase-1 and monocyte cyclooxygenase-2 by meloxicam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of 2-Amino-4-(4-pyridyl)-thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Amino-4-(4-pyridyl)-thiazole, a valuable synthetic intermediate in pharmaceutical research. The protocol is based on the classic Hantzsch thiazole (B1198619) synthesis, a reliable and versatile method for the construction of the thiazole ring system.
The Hantzsch synthesis typically involves the condensation of an α-haloketone with a thioamide. In this specific application, 2-bromo-4'-acetylpyridine hydrobromide serves as the α-haloketone precursor, which reacts with thiourea (B124793) to yield the target 2-aminothiazole (B372263) derivative. The thiazole moiety is a key structural component in numerous biologically active compounds and approved drugs.
Data Presentation
The following table summarizes the key physicochemical properties and expected outcomes for the synthesis of this compound and its immediate precursor.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Melting Point (°C) |
| α-Bromo-4-acetylpyridine hydrobromide | ![]() | C₈H₉Br₂NO | 298.97 | >97% (typically) | Solid | 177.5 - 182.0[1] |
| This compound | ![]() | C₈H₇N₃S | 177.23[2] | ≥97%[2] | Crystalline Solid[2] | Not explicitly reported |
Experimental Protocols
This protocol is divided into two main parts: the synthesis of the α-haloketone intermediate and the subsequent Hantzsch condensation to form the final product. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Part A: Synthesis of α-Bromo-4-acetylpyridine hydrobromide[1]
This procedure outlines the bromination of 4-acetylpyridine (B144475) to yield the necessary α-haloketone intermediate.
Materials:
-
4-acetylpyridine
-
Glacial acetic acid
-
Pyridinium (B92312) bromide perbromide
-
30% Hydrobromic acid in acetic acid
-
Ether
-
Ice bath
Equipment:
-
Three-neck round-bottom flask (12 L capacity for the cited scale)
-
Mechanical stirrer
-
Dropping funnel
-
Internal thermometer
-
Buchner funnel and filtration flask
Procedure:
-
Charge a three-neck flask with glacial acetic acid (5000 mL), pyridinium bromide perbromide (90%, 830 g, 2.60 mol), and 30% hydrobromic acid in acetic acid (525 mL).
-
Stir the mixture at room temperature for 90 minutes.
-
Add 4-acetylpyridine (250 g, 2.07 mol) dropwise over 45 minutes.
-
After the addition is complete, cool the reaction mixture to 15°C using an ice bath.
-
Collect the precipitated product by vacuum filtration.
-
Wash the filter cake with ether.
-
Air dry the product to obtain α-bromo-4-acetylpyridine hydrobromide. The crude product is typically of sufficient purity for the next step.
Part B: Hantzsch Synthesis of this compound
This protocol describes the cyclocondensation reaction to form the target thiazole. This procedure is adapted from general Hantzsch synthesis protocols for 2-aminothiazoles.[3][4]
Materials:
-
α-Bromo-4-acetylpyridine hydrobromide (from Part A)
-
Thiourea
-
Ethanol (B145695) or Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution or other suitable base (e.g., triethylamine)[4][5]
-
Deionized water
Equipment:
-
Round-bottom flask or scintillation vial
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Reflux condenser
-
Beaker
-
Buchner funnel and filtration flask
Procedure:
-
In a round-bottom flask, combine α-bromo-4-acetylpyridine hydrobromide (1.0 eq) and thiourea (1.1-1.5 eq).
-
Add a suitable solvent, such as ethanol or methanol, to the flask.
-
Heat the mixture to a gentle reflux (approximately 70-80°C) with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 4 hours.[4][6]
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromide salt and precipitate the product.[4]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the Hantzsch synthesis of this compound.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the efficient synthesis of 2-aminothiazole (B372263) derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1][2] 2-aminothiazoles are a vital class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6][7]
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of chemical reactions.[8] In the synthesis of 2-aminothiazole derivatives, this translates to:
-
Reduced Reaction Times: Reactions that typically require several hours of reflux under conventional conditions can often be completed in a matter of minutes.[1][2]
-
Higher Yields: Microwave synthesis frequently results in higher product yields compared to traditional methods.[2][4]
-
Energy Efficiency: The direct heating of the reaction components makes MAOS a more energy-efficient process.
-
Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to a more environmentally friendly synthetic approach.[1][9]
Comparative Data: Microwave vs. Conventional Synthesis
The following table summarizes the significant improvements in reaction time and yield achieved when synthesizing various 2-aminothiazole derivatives using microwave irradiation compared to conventional heating methods.
| Entry | Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |
| 1 | 2-amino-4-phenylthiazole (B127512) | 8-10 | 14.20 | 5-15 | 29.46 | [2][4] |
| 2 | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 8 | Lower Yields | 30 | 95 | [2][10] |
| 3 | 2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one | 1.5 | 79-90 | 10-15 | 82-92 | [2] |
| 4 | 2-amino-4-methylthiazole | - | 24.56 | - | 34.82 | [4] |
Experimental Workflow
The general workflow for the microwave-assisted synthesis of 2-aminothiazole derivatives via the Hantzsch synthesis is depicted below. This process involves the reaction of a ketone and thiourea (B124793) with a halogenating agent, either by using a pre-synthesized α-haloketone or by in-situ halogenation.
Detailed Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of 2-aminothiazole derivatives.
Protocol 1: Synthesis of 2-amino-4-phenylthiazole from Acetophenone (B1666503)
This protocol describes the one-pot synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and iodine under microwave irradiation.
Materials:
-
Substituted acetophenone (0.01 mol)
-
Thiourea (0.02 mol)[4]
-
Iodine (0.01 mol)[4]
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
-
Ethanol (B145695) for recrystallization
-
Ethyl acetate
Procedure:
-
In a microwave reactor vial, combine the substituted acetophenone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).[4]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 170 W for a duration of 5-15 minutes.[4]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the cooled reaction mixture into ice water.[4]
-
Collect the resulting precipitate by filtration.
-
Wash the solid product with cold ethanol.[2]
-
Dry the purified product under vacuum.
-
Recrystallize the product from ethanol to obtain pure 2-amino-4-phenylthiazole.[4]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[2]
Protocol 2: Synthesis using an α-Bromoketone
This protocol details the synthesis of 2-aminothiazole derivatives from a pre-synthesized or commercially available α-bromoketone and a substituted thiourea.
Materials:
-
Substituted α-bromoketone (1 mmol)[2]
-
Substituted thiourea (1.1 mmol)[2]
-
Ethanol (3 mL)[2]
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).[2]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture. Typical conditions are a constant power of 170 W for 5-15 minutes, with the temperature maintained around 70°C.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration.[2]
-
Wash the solid product with cold ethanol.
-
Dry the purified product under vacuum.[2]
-
Confirm the structure of the synthesized compound using spectroscopic methods.[2]
Biological Significance and Signaling Pathways
2-Aminothiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[3][5][7] Notably, they have been identified as potent inhibitors of various kinases involved in cancer cell proliferation and survival. For instance, some derivatives act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Others have been shown to inhibit MAP kinases like ERK and JNK, which are key components of signaling pathways that control cell growth and differentiation.[5]
The diagram below illustrates a simplified signaling pathway involving MAP kinases (ERK), a target for some 2-aminothiazole derivatives. Inhibition of this pathway can lead to reduced cell proliferation and is a key strategy in cancer therapy.
Conclusion
Microwave-assisted synthesis represents a powerful and efficient methodology for the rapid generation of 2-aminothiazole libraries. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and development. The significant advantages in terms of reaction speed, yield, and environmental impact make MAOS the preferred method for synthesizing these valuable heterocyclic compounds.
References
- 1. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. jusst.org [jusst.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jusst.org [jusst.org]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of 2-Amino-4-(4-pyridyl)-thiazole from 2-bromo-1-(pyridin-4-yl)ethanone
Application Note: Step-by-Step Synthesis of 2-Amino-4-(4-pyridyl)-thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a heterocyclic compound of significant interest in pharmaceutical synthesis and medicinal chemistry.[1] The 2-aminothiazole (B372263) scaffold is a key pharmacophore found in numerous biologically active molecules.[2][3] The synthesis described in this protocol utilizes the well-established Hantzsch thiazole (B1198619) synthesis, a reliable and high-yielding method for creating the thiazole ring system.[4][5] This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(pyridin-4-yl)ethanone (B1593675), with thiourea (B124793).[5][6]
The initial product of the condensation is the hydrobromide salt of the target compound, which is often soluble in the reaction solvent.[7] Neutralization with a base is a critical step to precipitate the final, pure product.[7] This document provides a detailed, step-by-step protocol for this synthesis, including reaction conditions, work-up, purification, and characterization data.
Reaction Scheme
The synthesis proceeds via the Hantzsch thiazole condensation reaction:
Scheme 1: Synthesis of this compound from 2-bromo-1-(pyridin-4-yl)ethanone and thiourea.
Caption: General reaction scheme for the Hantzsch thiazole synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous pyridyl-substituted aminothiazoles.[8]
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-bromo-1-(pyridin-4-yl)ethanone HBr | ≥95% | Sigma-Aldrich |
| Thiourea | ≥99% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific |
| Sodium Hydroxide (B78521) (NaOH) | Pellets, ≥97% | Merck |
| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade, ≥99.5% | VWR Chemicals |
| Sodium Sulfate (B86663) (Na₂SO₄) | Anhydrous, Granular | Acros Organics |
| Acetone | ACS Grade | Fisher Scientific |
| Deionized Water | - | - |
2.2 Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers and Erlenmeyer flasks
-
Separatory funnel (100 mL)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
2.3 Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (assuming a starting amount of ~5 mmol, e.g., 1.41 g) and thiourea (~5.1 mmol, 0.39 g).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Heating and Reflux: Place the flask on a hotplate stirrer, attach a reflux condenser, and heat the mixture to 70°C with continuous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for approximately 2 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After 2 hours, remove the flask from the heat and allow it to cool to room temperature. A precipitate (the hydrobromide salt of the product) may form.
-
Isolation of Intermediate Salt: Collect the precipitate by vacuum filtration through a Büchner funnel and wash the solid with a small amount of cold acetone.
-
Neutralization: Transfer the collected solid to a beaker and dissolve it in 25 mL of a 2 M aqueous sodium hydroxide (NaOH) solution. This step neutralizes the hydrobromide salt to form the free amine.
-
Extraction: Transfer the aqueous solution to a 100 mL separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator.
-
Final Product: The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary.
Data and Characterization
3.1 Quantitative Data Summary
The following table summarizes the key properties and expected results for the synthesis of this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₈H₇N₃S | [1][9][10] |
| Molecular Weight | 177.23 g/mol | [9][10] |
| Physical Form | Crystalline Solid | [1][9] |
| Expected Yield | ~56% (based on analogous synthesis) | [8] |
| Purity | ≥97% | [1][9] |
| Storage Conditions | Room temp, inert atmosphere, dark place | [9] |
3.2 Characterization Methods
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretches of the amine, C=N of the thiazole ring).
-
Melting Point Analysis: To assess the purity of the final product.
Experimental Workflow Visualization
The following diagram illustrates the step-by-step workflow of the synthesis protocol.
Caption: Workflow diagram for the synthesis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 30235-28-0 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
Application Note: Purification of 2-Amino-4-(4-pyridyl)-thiazole by Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 2-Amino-4-(4-pyridyl)-thiazole, a key synthetic intermediate in pharmaceutical development, using the recrystallization technique. The described methodology employs a mixed solvent system of ethanol (B145695) and water to effectively remove impurities, resulting in a significant enhancement of product purity. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for obtaining high-purity this compound. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry, forming the core structure of various pharmacologically active agents. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the safety and efficacy of final drug products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the compound in a hot solvent, followed by the selective crystallization of the pure compound upon cooling, while impurities remain in the solution. For compounds like 2-aminothiazole (B372263) derivatives, which possess both polar (amino, pyridyl) and non-polar (thiazole ring) functionalities, a mixed solvent system can be particularly effective.[1][2] This protocol details the use of an ethanol-water mixture for the efficient purification of this compound.
Data Summary
The following table summarizes the typical quantitative data associated with the recrystallization of this compound as described in the protocol below. The initial purity of the crude product is assumed to be ≥97% as commonly available.[3]
| Parameter | Value |
| Starting Material | |
| Compound | This compound |
| Initial Purity (Assumed) | ≥97%[3] |
| Recrystallization Conditions | |
| Solvent System | Ethanol/Water |
| Dissolution Temperature | Approx. 78 °C (Boiling point of Ethanol)[4] |
| Crystallization Temperature | 0 - 5 °C |
| Results | |
| Final Purity | >99% |
| Recovery Yield | 85 - 95% |
| Appearance | Pale yellow to yellow crystalline solid[5] |
Experimental Protocol
This protocol outlines the step-by-step procedure for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture to a gentle boil while stirring to dissolve the solid. Ethanol is a common solvent for the recrystallization of 2-aminothiazole derivatives.[4]
-
If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excessive solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a separate Erlenmeyer flask and a funnel with a small amount of boiling ethanol.
-
Quickly filter the hot solution through a fluted filter paper into the preheated flask to remove insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Slowly add deionized water dropwise to the hot ethanolic solution until the solution becomes faintly turbid. The addition of a non-solvent (in this case, water) in which the compound is less soluble can induce crystallization.[2]
-
If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Transfer the purified crystals to a watch glass and dry them in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Safety Precautions:
-
Perform the recrystallization in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol is flammable; avoid open flames and use a heating mantle or a steam bath as a heat source.
-
Handle the hot glassware with appropriate clamps or tongs to prevent burns.
Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
Discussion
The selection of an appropriate solvent system is paramount for successful recrystallization. This compound exhibits good solubility in polar organic solvents like DMF and DMSO, and limited solubility in ethanol.[3] This limited solubility in ethanol at room temperature, which increases upon heating, makes it a suitable candidate for recrystallization. The addition of water as an anti-solvent further decreases the solubility of the compound, promoting a higher recovery of the purified product. The slow cooling process is crucial for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules. Rapid cooling should be avoided as it can lead to the trapping of impurities within the crystal structure and the formation of smaller, less pure crystals. The final washing step with a cold solvent mixture ensures that any surface-adhered impurities are removed without significantly dissolving the purified product.
Conclusion
The recrystallization protocol detailed in this application note provides an effective and reproducible method for the purification of this compound. By employing an ethanol-water solvent system, researchers can significantly enhance the purity of this important synthetic intermediate, which is crucial for its application in pharmaceutical research and development. The provided workflow and data serve as a valuable resource for scientists engaged in the synthesis and purification of heterocyclic compounds.
References
Analytical Techniques for the Characterization of 2-Aminothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the essential analytical techniques employed in the characterization of 2-aminothiazole (B372263) derivatives. These compounds are a significant class of heterocyclic structures that form the backbone of numerous pharmaceuticals, agrochemicals, and industrial materials.[1][2][3] Accurate and comprehensive characterization is therefore critical for drug discovery, development, and quality control.
The following sections detail the application of key analytical methodologies, including spectroscopic, chromatographic, and other relevant techniques for the structural elucidation, purity assessment, and quantification of 2-aminothiazole derivatives.
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural confirmation of newly synthesized 2-aminothiazole derivatives.[1][4] A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful, non-destructive technique for the unambiguous structural elucidation of 2-aminothiazole derivatives.[5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. Chemical shifts (δ) and coupling constants (J) are key parameters for assigning specific protons and carbons. For instance, in ¹H NMR spectra of 2-aminothiazole derivatives, the protons of the –NH₂ group typically appear as a singlet, while the heteroaromatic proton of the thiazole (B1198619) ring also presents as a singlet at a distinct chemical shift.[4] Aromatic protons will appear in their characteristic region of the spectrum.[4]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-aminothiazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[6][7] Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data (Free Induction Decay - FID) to obtain the frequency-domain spectrum.
-
Perform phase correction and baseline correction to ensure accurate integration and peak picking.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the molecular structure.[5]
-
Quantitative Data Summary: Predicted ¹H and ¹³C NMR Spectral Data for 2-Amino-5-formylthiazole [6]
| ¹H NMR | |
| Chemical Shift (δ) (ppm) | Assignment |
| ~9.8 | -CHO (Singlet, 1H) |
| ~8.0 | Thiazole-H4 (Singlet, 1H) |
| ~7.5 | -NH₂ (Broad Singlet, 2H) |
| Solvent | DMSO-d₆ |
| ¹³C NMR | |
| Chemical Shift (δ) (ppm) | Assignment |
| ~185 | C=O (aldehyde) |
| ~170 | C2 (thiazole ring, attached to NH₂) |
| ~150 | C4 (thiazole ring) |
| ~130 | C5 (thiazole ring, attached to CHO) |
| Solvent | DMSO-d₆ |
Infrared (IR) Spectroscopy
Application Note: IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For 2-aminothiazole derivatives, characteristic absorption bands can confirm the presence of N-H (amine), C=N, C=C, and C-S bonds within the thiazole ring.[4] For example, the N-H stretching vibration of the primary amino group typically appears in the range of 3300-3500 cm⁻¹.[4]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the IR beam.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with the expected functional groups of the 2-aminothiazole derivative.
-
Quantitative Data Summary: Characteristic IR Absorption Bands for a 2-Aminothiazole Derivative [4]
| Wavenumber (cm⁻¹) | Assignment |
| 3353 | N-H stretch |
| 1515 | C=N stretch |
| 1455 | C=C stretch |
| 1091 | C-S-C stretch |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4] For 2-aminothiazole derivatives, the molecular ion peak confirms the molecular weight of the synthesized compound.[4]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph for volatile samples.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and often induces fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information.
-
Quantitative Data Summary: Mass Spectrometry Data for a 2-Aminothiazole Derivative [4]
| m/z | Assignment |
| 255 | Molecular Ion Peak (M⁺•) |
Chromatographic Techniques
Chromatographic techniques are essential for the purification, separation, and purity assessment of 2-aminothiazole derivatives.
Column Chromatography
Application Note: Column chromatography is a fundamental purification technique used to separate 2-aminothiazole derivatives from reaction byproducts and impurities.[5] The choice of the stationary phase (commonly silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving effective separation based on the polarity of the target compound.[5]
Experimental Protocol: Purification by Column Chromatography [5]
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a glass column, ensuring even packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 2-aminothiazole derivative in a minimal amount of a suitable solvent.
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a mobile phase of low polarity.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
-
Fraction Collection: Collect the eluent in separate fractions.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified 2-aminothiazole derivative.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a powerful analytical technique for determining the purity and for the quantification of 2-aminothiazole derivatives.[5][8] Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed.[5][9] The retention time is used for qualitative identification, while the peak area is used for quantitative analysis.[5]
Experimental Protocol: Purity Determination by HPLC-UV [8]
-
Instrumentation: HPLC system equipped with a UV detector.[8]
-
Column: A reversed-phase column, such as a Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm particle size), is suitable.[8]
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% v/v orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[9] A common isocratic mobile phase is a mixture of 55% 0.1% v/v orthophosphoric acid and 45% acetonitrile.[9]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific 2-aminothiazole derivative (e.g., 272 nm).[9]
-
-
Sample Preparation: Dissolve a known concentration of the 2-aminothiazole derivative in the mobile phase.
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
-
Quantitative Data Summary: HPLC Purity Analysis of 2-Aminothiazole Derivatives [5]
| Compound ID | Retention Time (min) | Purity (%) |
| 21MAT | 2.16 | >97% |
| Compound 3 | 5.8 | 97.5 |
| Compound 4 | 6.5 | 97.9 |
| Compound 5 | 8.8 | 96.1 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is the gold standard for the identification and quantification of 2-aminothiazole derivatives, especially in complex biological matrices.[5] Electrospray ionization (ESI) is a commonly used ionization technique for these compounds.[5]
Experimental Protocol: Quantification in Biological Matrices by LC-MS/MS [5]
-
Instrumentation: LC-MS/MS system with an ESI source.[5]
-
Chromatographic Conditions: Similar to HPLC, using a reversed-phase column and a suitable mobile phase. For MS compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) are used instead of phosphoric acid.[10]
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative electrospray ionization, depending on the analyte.
-
Detection Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
-
-
Sample Preparation (from plasma):
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.[5]
-
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
-
Data Analysis: Identify the compound based on its retention time and specific precursor-product ion transition. Quantify the compound using a calibration curve prepared in the same biological matrix.
Visualized Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of 2-aminothiazole derivatives.
Caption: A typical workflow for the synthesis and characterization of 2-aminothiazole derivatives.
Bioanalytical Workflow using LC-MS/MS
This diagram outlines the process for quantifying a 2-aminothiazole derivative in a biological matrix, such as plasma, using LC-MS/MS.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. universalprint.org [universalprint.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 8. d-nb.info [d-nb.info]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Design and Synthesis of Novel 2-Amino-4-(4-pyridyl)-thiazole Analogs: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design, synthesis, and biological evaluation of novel 2-amino-4-(4-pyridyl)-thiazole analogs. This class of compounds holds significant promise in drug discovery, particularly as kinase inhibitors for oncology applications.
Application Notes
The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal starting point for the design of targeted therapeutics. The incorporation of a 4-pyridyl group at the 4-position of the thiazole (B1198619) ring introduces a key hydrogen bond acceptor and a handle for further structural modifications, which can be exploited to achieve high potency and selectivity for various biological targets.
Recent research has highlighted the potential of 2-aminothiazole derivatives as potent inhibitors of key signaling proteins in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases. Inhibition of these kinases can disrupt tumor angiogenesis and cell cycle progression, respectively, making them attractive targets for anticancer drug development. The novel analogs described herein are designed to explore the structure-activity relationships (SAR) of the this compound core, with the aim of identifying potent and selective kinase inhibitors.
Potential Therapeutic Applications:
-
Oncology: Inhibition of kinases such as VEGFR-2, Aurora kinases, and Src family kinases.[1]
-
Antimicrobial: Activity against various bacterial and fungal strains has been reported for other substituted 2-aminothiazole derivatives.[2][3]
-
Anti-inflammatory: Modulation of inflammatory pathways through kinase inhibition.
Data Presentation
The following tables summarize representative quantitative data for hypothetical novel this compound analogs (designated as PTh-1 to PTh-5 ), illustrating the potential outcomes of the described experimental protocols.
Table 1: Synthesis Yields of Novel this compound Analogs
| Compound ID | R-Group on 2-Amino Position | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| PTh-1 | Phenyl | C₁₄H₁₀N₄S | 266.32 | 78 |
| PTh-2 | 4-Chlorophenyl | C₁₄H₉ClN₄S | 300.77 | 82 |
| PTh-3 | 4-Methoxyphenyl | C₁₅H₁₂N₄OS | 296.35 | 75 |
| PTh-4 | 3,4-Dimethoxyphenyl | C₁₆H₁₄N₄O₂S | 342.38 | 72 |
| PTh-5 | 4-(Trifluoromethyl)phenyl | C₁₅H₉F₃N₄S | 346.32 | 85 |
Table 2: In Vitro Kinase Inhibitory Activity of Novel Analogs
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PTh-1 | VEGFR-2 | 85 |
| PTh-2 | VEGFR-2 | 32 |
| PTh-3 | VEGFR-2 | 110 |
| PTh-4 | Aurora A | 45 |
| PTh-5 | Aurora A | 15 |
Table 3: Cytotoxicity of Novel Analogs against Human Cancer Cell Lines
| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) |
| PTh-2 | HCT-116 (Colon) | 5.2 |
| PTh-2 | MCF-7 (Breast) | 8.9 |
| PTh-5 | HeLa (Cervical) | 2.1 |
| PTh-5 | A549 (Lung) | 4.5 |
Experimental Protocols
General Synthesis Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of the this compound core structure, which can be further modified at the 2-amino position. The Hantzsch thiazole synthesis is a classical and efficient method for constructing the thiazole ring.[4][5]
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of this compound analogs.
Materials:
-
2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide
-
Substituted thiourea (e.g., N-phenylthiourea, N-(4-chlorophenyl)thiourea)
-
Ethanol (absolute)
-
Sodium bicarbonate
Procedure:
-
To a solution of 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (1 mmol) in absolute ethanol (20 mL), add sodium bicarbonate (1 mmol) and stir for 10 minutes at room temperature to neutralize the hydrobromide.
-
Add the appropriately substituted thiourea (1.1 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized analogs against a target kinase (e.g., VEGFR-2, Aurora A).
Workflow for Kinase Inhibition Assay
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, Aurora A)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase, and the substrate peptide.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time (typically 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of the synthesized analogs against various cancer cell lines.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound analogs. [6][7][8][9][10] Aurora A Kinase Signaling Pathway in Mitosis
Caption: Inhibition of Aurora A kinase signaling during mitosis by this compound analogs.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Application of 2-Aminothiazoles in the Development of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole (B372263) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] Its structural versatility allows for diverse chemical modifications, enabling the fine-tuning of biological and pharmacokinetic properties. This has led to the development of several clinically approved drugs and a multitude of investigational compounds for cancer therapy.[2][3] This document provides detailed application notes on the anticancer properties of 2-aminothiazole derivatives, protocols for their evaluation, and visualizations of their mechanisms of action.
Mechanisms of Anticancer Activity
2-Aminothiazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins and signaling pathways that are dysregulated in cancer cells. The most prominent mechanisms include:
-
Kinase Inhibition: Many 2-aminothiazole derivatives are designed as inhibitors of protein kinases, which are crucial for cell signaling pathways controlling proliferation, survival, and angiogenesis.[4] Key kinase targets include:
-
VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 kinase activity blocks angiogenesis, a critical process for tumor growth and metastasis.[2]
-
PI3K/Akt Pathway: Targeting components of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is often overactivated in cancer, can induce apoptosis.[2]
-
Src/Abl Kinase: Dasatinib, a clinically used anticancer drug, features a 2-aminothiazole core and is a potent inhibitor of multiple tyrosine kinases, including Src and Abl.[3][4]
-
Aurora Kinases: These kinases are essential for mitosis, and their inhibition by 2-aminothiazole derivatives can lead to mitotic arrest and apoptosis in cancer cells.
-
-
Tubulin Polymerization Inhibition: Certain 2-aminothiazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5][6] Many of these compounds bind to the colchicine-binding site on β-tubulin.[6][7]
-
Induction of Apoptosis: A common outcome of the above mechanisms is the induction of programmed cell death (apoptosis). This is often characterized by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, and the activation of caspases.[4][8]
-
Cell Cycle Arrest: By interfering with signaling pathways or the mitotic machinery, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M.[4]
Data Presentation: In Vitro Cytotoxicity
The in vitro anticancer activity of 2-aminothiazole derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables summarize the cytotoxic activity of selected 2-aminothiazole derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2d | HT29 (Colon) | 2.01 | |
| 3a | MCF-7 (Breast) | 15-30 | |
| 3b | MCF-7 (Breast) | 15-30 | |
| 20 | H1299 (Lung) | 4.89 | [3] |
| 20 | SHG-44 (Glioma) | 4.03 | [3] |
| 21 | K563 (Leukemia) | 16.3 | [3] |
| 28 | A549 (Lung) | 8.64 | [3] |
| 28 | HeLa (Cervical) | 6.05 | [3] |
| 28 | HT29 (Colon) | 0.63 | [3] |
| 28 | Karpas299 (Lymphoma) | 13.87 | [3] |
| 5t | HeLa (Cervical) | Not specified, but potent | [5] |
| Compound 6b | MCF-7 (Breast) | 17.2 | [9] |
| Compound 6b | A549 (Lung) | 17.2 | [9] |
| Compound 5a | HCT 116 (Colorectal) | 0.72 | [10] |
| Compound 5b | HCT 116 (Colorectal) | 1.55 | [10] |
| OMS5 | A549 (Lung) | 22.13 - 61.03 | [11] |
| OMS14 | MCF-7 (Breast) | 22.13 - 61.03 | [11] |
| Compound ID | Target | IC50 (µM) | Reference |
| 5t | Tubulin Polymerization | 0.72 | [5] |
| Combretastatin A-4 (Reference) | Tubulin Polymerization | 1.4 | [5] |
| Compound 19 | VEGFR-2 Kinase | 0.5 | [12] |
| Compound 20 | VEGFR-2 Kinase | 0.15 | [12] |
| Compound 21 | VEGFR-2 Kinase | 0.19 | [12] |
| Compound 45 | CK2 Kinase | 0.08 | [12] |
| Compound 53 | PI3Kβ Kinase | Not specified, potent | [12] |
| Compound 54 | PI3Kα Kinase | 0.00103 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of 2-aminothiazole derivatives.
Hantzsch Thiazole (B1198619) Synthesis
The Hantzsch thiazole synthesis is a fundamental method for preparing the 2-aminothiazole scaffold.[2]
Principle: This synthesis involves the cyclocondensation reaction between an α-haloketone and a thiourea (B124793) derivative.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
Procedure:
-
Dissolve the thiourea in ethanol in a round-bottom flask.
-
Add the α-haloketone to the solution.
-
Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling or after the addition of water.
-
Collect the solid product by vacuum filtration, wash with a suitable solvent, and dry.
-
The crude product can be purified by recrystallization.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
2-aminothiazole derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
Materials:
-
Purified tubulin protein
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compounds
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., Colchicine)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare the tubulin solution in the general tubulin buffer containing GTP on ice.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals for 60-90 minutes.
-
Plot the absorbance versus time to obtain polymerization curves and determine the IC50 values for inhibition of tubulin polymerization.
Western Blot Analysis for Apoptosis and Signaling Pathways
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye (e.g., propidium (B1200493) iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells, measured by a flow cytometer, is proportional to the DNA content.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cells with PI staining solution.
-
Analyze the stained cells using a flow cytometer.
-
The data is displayed as a histogram, and the percentage of cells in G0/G1, S, and G2/M phases is quantified.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 2-aminothiazole anticancer agents.
Conclusion
2-Aminothiazole derivatives represent a highly promising and versatile class of compounds in the development of novel anticancer therapies.[1][3] Their ability to target multiple key pathways involved in cancer progression, such as kinase signaling, microtubule dynamics, and apoptosis, underscores their therapeutic potential.[4][13] The experimental protocols outlined in this document provide a robust framework for the systematic evaluation of new 2-aminothiazole derivatives, facilitating the identification and characterization of lead compounds for further preclinical and clinical development.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. benchchem.com [benchchem.com]
- 7. inits.at [inits.at]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Protocol for N-acylation of 2-Amino-4-(4-pyridyl)-thiazole: Application Notes for Researchers
For distribution to researchers, scientists, and drug development professionals, this document provides detailed protocols for the N-acylation of 2-amino-4-(4-pyridyl)-thiazole, a key reaction in the synthesis of biologically active compounds. This class of molecules has garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.[1][2]
Introduction
The 2-aminothiazole (B372263) scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates.[3] N-acylation of the exocyclic amino group is a common and effective strategy to modulate the physicochemical and pharmacological properties of these compounds, leading to the discovery of potent and selective inhibitors of various enzymes, including protein kinases.[4][5] This document outlines two primary protocols for the N-acylation of this compound, a key intermediate in the development of novel therapeutics.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the N-acylation of 2-aminothiazole derivatives, based on established literature. While specific yields for this compound may vary, these examples provide a valuable reference for experimental design.
| Entry | Acylating Agent | Base/Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acyl Halide (e.g., Benzoyl Chloride) | Pyridine (B92270) or Triethylamine (B128534) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to rt | 12-24 | High | [1][6] |
| 2 | Carboxylic Anhydride (e.g., Acetic Anhydride) | None or Pyridine | Acetic Acid or neat | Reflux | 2-4 | High | [1] |
| 3 | Carboxylic Acid | EDCI / HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | 0 to rt | 12-24 | Good | [1] |
| 4 | Chloroacetyl chloride | Sodium carbonate | Dichloromethane (DCM) | 0 | 12 | Good | [7] |
Yields are reported as "Good" or "High" in the source literature without specific percentages for all examples. rt = room temperature. EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole.
Experimental Protocols
Protocol 1: N-acylation using Acyl Chlorides
This protocol describes a general method for the N-acylation of this compound using a variety of acyl chlorides in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add anhydrous triethylamine or pyridine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4]
Protocol 2: N-acylation using Carboxylic Acids and a Coupling Agent
This method is suitable for the coupling of carboxylic acids to this compound and is particularly useful when the corresponding acyl chloride is not commercially available or is unstable.
Materials:
-
This compound
-
Carboxylic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid and the coupling byproducts.
-
Extraction: Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Visualization of Experimental Workflow and Biological Context
To aid in the understanding of the experimental process and the biological relevance of the synthesized compounds, the following diagrams are provided.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Amino-4-(4-pyridyl)-thiazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach relies on the screening of low molecular weight compounds, or "fragments," that typically exhibit weak but efficient binding to a biological target. The 2-aminothiazole (B372263) scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors.[1] The derivative, 2-Amino-4-(4-pyridyl)-thiazole, combines the key features of the aminothiazole core with a pyridyl group, a common hydrogen bond acceptor in protein-ligand interactions, making it an attractive fragment for screening against a variety of protein targets, especially protein kinases.
These application notes provide a comprehensive overview of the use of this compound in FBDD campaigns, including detailed protocols for fragment screening and hit validation, as well as its potential application in targeting specific signaling pathways.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its use as a fragment in drug discovery, influencing its solubility, binding characteristics, and potential for chemical elaboration.
| Property | Value | Reference |
| CAS Number | 30235-28-0 | [Source] |
| Molecular Formula | C₈H₇N₃S | [Source] |
| Molecular Weight | 177.23 g/mol | [Source] |
| Appearance | Crystalline solid | [Source] |
| Solubility | DMSO: 10 mg/mL, DMF: 5 mg/mL | [Source] |
| Canonical SMILES | NC1=NC(C2=CC=NC=C2)=CS1 | [Source] |
Application in Fragment-Based Screening
This compound is an ideal candidate for inclusion in fragment libraries for screening against various protein targets. Its rigid scaffold presents a well-defined vector for chemical modification, and the presence of both hydrogen bond donors (amino group) and acceptors (thiazole and pyridine (B92270) nitrogens) facilitates interactions with protein active sites. A general workflow for a fragment-based screening campaign utilizing this fragment is depicted below.
Experimental Protocols
Detailed methodologies for key experiments in a fragment screening campaign involving this compound are provided below. These protocols are based on established biophysical techniques.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time. It is well-suited for screening fragment libraries due to its high throughput and ability to detect weak binding events.[2]
Objective: To identify fragments that bind to a target protein by detecting changes in the refractive index at the surface of a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, CAP)
-
Target protein of interest (e.g., a protein kinase)
-
This compound and other fragments dissolved in an appropriate buffer (e.g., PBS with 5% DMSO)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: a. Activate the sensor chip surface with a 1:1 mixture of EDC and NHS. b. Inject the target protein at a concentration of 10-100 µg/mL in immobilization buffer to achieve the desired immobilization level. c. Deactivate the remaining active esters with ethanolamine.
-
Fragment Screening: a. Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). b. Dilute the fragment to the desired screening concentration (e.g., 100 µM) in running buffer. The final DMSO concentration should be matched across all samples and kept low (typically ≤ 5%). c. Inject the fragment solution over the immobilized target protein surface and a reference surface (without protein or with an irrelevant protein). d. Monitor the change in response units (RU) over time. A significant increase in RU on the target surface compared to the reference surface indicates binding.
-
Data Analysis: a. Subtract the reference channel data from the target channel data. b. Identify hits based on a predefined threshold for the binding response. c. For hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the dissociation constant (KD).
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[3][4]
Objective: To confirm the binding of this compound to the target protein and to determine the thermodynamic parameters of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Target protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound in the same buffer
-
Syringe and sample cell
Procedure:
-
Sample Preparation: a. Dialyze the target protein against the ITC buffer to ensure buffer matching. b. Dissolve this compound in the same dialysis buffer. c. Determine the accurate concentrations of the protein and the fragment.
-
ITC Experiment: a. Load the target protein into the sample cell (e.g., at 10-50 µM). b. Load the fragment into the injection syringe at a concentration 10-20 times that of the protein (e.g., 100-1000 µM). c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). d. Perform a series of injections of the fragment into the protein solution.
-
Data Analysis: a. Integrate the heat signal for each injection. b. Plot the integrated heat against the molar ratio of fragment to protein. c. Fit the data to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. d. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.
Protocol 3: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[5][6]
Objective: To confirm that this compound engages its target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for protein detection (e.g., Western blot apparatus, antibodies against the target protein)
Procedure:
-
Cell Treatment: a. Culture cells to the desired confluency. b. Treat the cells with this compound at various concentrations or a single high concentration (e.g., 100 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heat Treatment: a. Harvest and wash the cells with PBS. b. Resuspend the cells in PBS and aliquot into PCR tubes. c. Heat the cell suspensions at a range of temperatures (e.g., 40-70 °C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation. c. Transfer the supernatant to new tubes and quantify the total protein concentration.
-
Protein Detection: a. Analyze the amount of soluble target protein in each sample by Western blot or another suitable detection method.
-
Data Analysis: a. Generate a melt curve by plotting the amount of soluble target protein as a function of temperature for both the treated and control samples. b. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement. c. Alternatively, for an isothermal dose-response experiment, heat all samples at a single temperature (chosen from the melt curve) and plot the amount of soluble protein against the compound concentration.
Potential Application in Kinase Inhibition and Signaling Pathways
The 2-aminothiazole scaffold is a common feature in many kinase inhibitors.[7] The 4-pyridyl moiety can often form a key hydrogen bond with the hinge region of the kinase ATP-binding site. A plausible target for this compound is the p38 MAP kinase, which is involved in inflammatory responses.[8][9] Inhibition of p38 can block the production of pro-inflammatory cytokines like TNF-α and IL-6.
Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a p38 MAP kinase inhibitor.
Hypothetical Quantitative Data
| Assay | Target | KD (µM) | Ligand Efficiency (LE) |
| SPR | p38α MAPK | 250 | 0.35 |
| ITC | p38α MAPK | 300 | 0.34 |
Ligand Efficiency (LE) is calculated as -ΔG / number of heavy atoms. It is a useful metric for assessing the quality of a fragment hit.
Conclusion
This compound represents a valuable tool for fragment-based drug discovery, particularly in the search for novel kinase inhibitors. Its favorable physicochemical properties and the proven track record of the 2-aminothiazole scaffold make it a high-quality fragment for screening campaigns. The protocols and conceptual frameworks provided in these application notes offer a guide for researchers to effectively utilize this fragment in their drug discovery efforts. Further experimental investigation is warranted to fully elucidate its biological targets and therapeutic potential.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. pelagobio.com [pelagobio.com]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-4-(4-pyridyl)-thiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in 2-Amino-4-(4-pyridyl)-thiazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via the Hantzsch thiazole (B1198619) synthesis.
dot
Caption: Troubleshooting workflow for low yield in this compound synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Suboptimal Reaction Conditions: The reaction may not be proceeding efficiently due to incorrect temperature, time, or heating method. | - Temperature: Optimize the reaction temperature. For instance, when using ethanol (B145695) as a solvent, refluxing at 78°C has been shown to be effective.[1] - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can promote side product formation. - Heating Method: Consider alternative heating methods. Microwave-assisted synthesis has been reported to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating.[2] |
| Poor Quality of Starting Materials: Degradation or impurities in the starting materials, particularly the α-haloketone, can significantly impact the yield. | - Verify Starting Material Purity: Ensure the purity of 4-pyridyl-α-bromoacetophenone and thiourea. The α-haloketone can be unstable and should be used fresh or purified if necessary. - Stoichiometry: A slight excess of thiourea (e.g., 1.2 equivalents) is often used to ensure complete consumption of the α-haloketone.[1] | |
| Inefficient or Absent Catalyst: The reaction rate can be slow without a catalyst, leading to low yields in a given timeframe. | - Catalyst Screening: If no catalyst is used, consider introducing one. Several catalysts have been reported to improve the synthesis of 2-aminothiazoles, including copper silicate and sulfamic acid.[1] - Catalyst Loading: Optimize the catalyst concentration. For copper silicate, 10 mol% has been found to be effective.[1] | |
| Difficulty in Product Isolation and Purification | Product Loss During Work-up: The product may be lost during the extraction or precipitation steps. | - Precipitation: After reaction completion, pouring the reaction mixture over crushed ice can facilitate the precipitation of the solid product.[1] - pH Adjustment: The basicity of the pyridine (B92270) ring might require careful pH adjustment during work-up to ensure the product is in its neutral form for efficient extraction into an organic solvent. |
| Formation of Side Products: The presence of impurities and side products can complicate purification and reduce the isolated yield. | - Reaction Conditions: Overheating or extended reaction times can lead to the formation of byproducts. Adhere to the optimized reaction conditions. - Purification Technique: Recrystallization from a suitable solvent, such as ethanol, is a common method for purifying the final product.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone (in this case, 4-pyridyl-α-bromoacetophenone) and a thioamide (thiourea).[3][4]
Q2: How can I improve the reaction rate and yield of the Hantzsch synthesis for this compound?
Several strategies can be employed:
-
Catalysis: The use of a catalyst can significantly improve the reaction. Copper silicate has been shown to be an efficient and reusable heterogeneous catalyst.[1]
-
Microwave Irradiation: This non-conventional heating method can drastically reduce reaction times and often leads to higher yields.[2]
-
Solvent Selection: The choice of solvent is crucial. Ethanol is commonly used and has been shown to be an effective solvent at its reflux temperature.[1]
-
Ultrasound: Sonication is another alternative energy source that can be used to promote the reaction.[1]
Q3: What are some common side products in this synthesis, and how can I minimize them?
Side products can arise from self-condensation of the α-haloketone or decomposition of the starting materials or product under harsh conditions. To minimize their formation:
-
Use purified starting materials.
-
Maintain the optimal reaction temperature and time.
-
Use a catalyst to accelerate the desired reaction over side reactions.
Q4: Can I run this reaction without a catalyst?
While the reaction can proceed without a catalyst, it is often much slower, and may result in lower yields.[5] For example, in the synthesis of similar 2-amino-4-phenylthiazoles, carrying out the reaction without a catalyst resulted in only trace amounts of the product.[1]
Q5: What is the role of the solvent in this synthesis?
The solvent not only dissolves the reactants but can also influence the reaction rate and mechanism. Polar protic solvents like ethanol are generally effective for the Hantzsch synthesis. A screening of various solvents showed that ethanol provided the best results for a similar synthesis.[1]
Data Presentation
Table 1: Comparison of Different Catalysts for 2-Amino-4-phenylthiazole Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sulfamic acid | Ethanol | 78 | 4 | 50 |
| 2 | Copper Silicate | Ethanol | 78 | 0.5 | 96 |
Data adapted from a study on substituted 2-amino-4-phenylthiazoles, which provides a strong indication for the synthesis of the pyridyl analogue.[1]
Table 2: Effect of Solvent on the Synthesis of 2-Amino-4-phenylthiazole using Copper Silicate Catalyst
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Water | 100 | 2 | 70 | | 2 | Methanol | 65 | 1.5 | 85 | | 3 | Acetonitrile | 80 | 2 | 75 | | 4 | Dichloromethane | 40 | 3 | 60 | | 5 | Toluene | 110 | 2.5 | 65 | | 6 | 1,4-Dioxane | 100 | 2 | 70 | | 7 | Ethanol | 78 | 0.5 | 96 |
Data adapted from a study on substituted 2-amino-4-phenylthiazoles, suggesting optimal conditions for the pyridyl analogue.[1]
Experimental Protocols
Protocol 1: Synthesis using a Heterogeneous Catalyst (Copper Silicate)
This protocol is based on a rapid and efficient method for the synthesis of 4-substituted 2-aminothiazoles.[1]
dot
Caption: Experimental workflow for the catalytic synthesis of this compound.
Materials:
-
4-Pyridyl-α-bromoacetophenone (1 mmol)
-
Thiourea (1.2 mmol)
-
Copper silicate (10 mol%)
-
Ethanol (5 mL)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
TLC plates and chamber
-
Filtration apparatus
-
Crushed ice
Procedure:
-
In a round bottom flask, combine 4-pyridyl-α-bromoacetophenone (1 mmol), thiourea (1.2 mmol), and copper silicate (10 mol%) in 5 mL of ethanol.[1]
-
Attach a reflux condenser and heat the reaction mixture to 78°C.[1]
-
Monitor the progress of the reaction by thin-layer chromatography.
-
Once the reaction is complete, filter the hot mixture to remove the heterogeneous catalyst.
-
Pour the filtrate over crushed ice to precipitate the solid product.[1]
-
Collect the solid by filtration, wash with cold water, and dry.
-
If necessary, purify the product by recrystallization from a suitable solvent.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from a general method for the rapid synthesis of 2-amino-4-aryl-thiazoles under microwave irradiation.[2]
Materials:
-
4-Pyridyl-α-bromoacetophenone (0.01 mol)
-
Thiourea (0.01 mol)
-
Rectified spirit (10 mL)
-
Microwave synthesizer
-
Ammonium (B1175870) hydroxide (B78521) solution
Procedure:
-
In a microwave-safe reaction vessel, dissolve 4-pyridyl-α-bromoacetophenone (0.01 mol) and thiourea (0.01 mol) in 10 mL of rectified spirit.[2]
-
Add a suitable halogen source if starting from the corresponding ketone (e.g., iodine or bromine, 0.01 mol). If starting from the α-bromo ketone, this is not necessary.
-
Securely cap the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture for a short period (e.g., 6-8 minutes), monitoring the reaction progress by TLC.[2]
-
After completion, cool the reaction mixture and dilute it with water.
-
Boil the mixture and filter.
-
To the filtrate, add ammonium hydroxide to adjust the pH to approximately 10 to precipitate the product.[2]
-
Filter the solid, wash with water, and dry. Recrystallize from ethanol if needed.[2]
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole (B1198619) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix this?
-
Answer: Low yields in the Hantzsch synthesis can arise from several factors.[1][2] A primary cause can be the quality of your starting materials.[1]
Recommended Solutions:
-
Verify Reagent Purity: Ensure the α-haloketone and the thioamide are pure. Impurities can lead to unwanted side reactions.[1] The α-haloketone should be fresh and free of decomposition products.[2]
-
Optimize Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome.[1] The Hantzsch synthesis is often exothermic; maintaining temperature control is crucial as overheating can lead to side products.[2] Some modern variations utilize microwave irradiation to improve yields and shorten reaction times.[1][3]
-
Check Stoichiometry: Using a slight excess of the thioamide (1-1.2 equivalents) can help drive the reaction to completion.[1][2]
-
pH Control: The reaction can be sensitive to pH. Neutralizing the reaction mixture upon completion with a mild base, such as 5% sodium carbonate or sodium bicarbonate solution, can help precipitate the product and improve isolation.[1][2][4]
-
Solvent Selection: While ethanol (B145695) and methanol (B129727) are common solvents, exploring others may be beneficial depending on the substrates.[2] For certain reactions, greener solvents like a 1:1 mixture of ethanol/water have been used successfully.[5][6]
-
Issue 2: Significant Side Product Formation
-
Question: My TLC plate shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of my reaction?
-
Answer: Side product formation is often related to the reactivity of the starting materials and intermediates.[2]
Possible Side Products:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and thioamide.[1]
-
Oxazole (B20620) Formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[1]
-
Dimerization/Polymerization: Under certain conditions, reactants or intermediates can undergo self-condensation.[1]
Recommended Solutions:
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise or slow addition of reagents can help control any reaction exotherm and reduce the formation of undesired products.[2][7]
-
Purity of Thioamide: Ensure your thioamide is not contaminated with the corresponding amide to avoid the formation of oxazole byproducts.[1]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times.[1]
-
Issue 3: Difficulty in Product Purification
-
Question: My crude product is difficult to purify. What methods are recommended?
-
Answer: Purification can be challenging due to the presence of side products or unreacted starting materials.
Recommended Solutions:
-
Precipitation and Filtration: The Hantzsch synthesis often yields a product that is poorly soluble in water and can be precipitated by pouring the reaction mixture into a weak base solution (e.g., 5% Na2CO3). The solid product can then be collected by filtration.[4][8]
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[1] Ethanol is often a suitable solvent for recrystallization.[7]
-
Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica (B1680970) gel is a standard alternative.[2][9] A common eluent system is a mixture of ethyl acetate (B1210297) and hexane (B92381).[1][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for a Hantzsch thiazole synthesis? A1: The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[10][11] Thiourea (B124793) is also commonly used to produce 2-aminothiazoles.[4][12]
Q2: How does the reaction mechanism proceed? A2: The reaction starts with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide on the α-carbon of the haloketone.[4][8] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. The final step is a dehydration (loss of a water molecule) to form the aromatic thiazole ring.[4][9]
Q3: What solvents are typically used for this synthesis? A3: Polar solvents like ethanol or methanol are most commonly used.[1][2][9] However, the optimal solvent is substrate-dependent. In some cases, greener options like water or mixtures of ethanol and water have proven effective.[5][6] Solvent-free conditions have also been reported.[12][13]
Q4: Can catalysts be used to improve the reaction? A4: Yes, acid catalysts like p-Toluenesulfonic acid (PTSA) can be used.[1] Some modern, environmentally benign methods employ reusable solid catalysts like silica-supported tungstosilicic acid.[5][13]
Q5: How can I monitor the progress of the reaction? A5: Thin-Layer Chromatography (TLC) is an effective and common technique. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactant spots and the appearance of a new product spot.[1]
Q6: Are there modern alternatives to conventional heating? A6: Yes, microwave irradiation and ultrasonic activation are modern techniques used to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional refluxing.[1][3][5][6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of various reaction parameters on the Hantzsch thiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Water | Reflux | 3.5 | 50 | [5] |
| 2 | Ethanol | Reflux | 3.5 | 55 | [5] |
| 3 | Methanol | Reflux | 3.5 | 52 | [5] |
| 4 | 1-Butanol | Reflux | 3.5 | 60 | [5] |
| 5 | 2-Propanol | Reflux | 3.5 | 58 | [5] |
| 6 | Ethanol/Water (1:1) | 65 | 2.5 | 87 | [5] |
| 7 | Ethanol (Microwave) | 90-120 | 0.5 | 85 | [3] |
| 8 | Methanol (Microwave) | 90 | 0.5 | 95 |[3] |
Table 2: Effect of Catalyst on Yield
| Entry | Reactants | Catalyst (mol%) | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde (B42025) | None | Ethanol/Water (1:1) | 65 °C, 3.5 h | 50 | [5] |
| 2 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | SiW/SiO₂ (5%) | Ethanol/Water (1:1) | 65 °C, 3.5 h | 65 | [5] |
| 3 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | SiW/SiO₂ (10%) | Ethanol/Water (1:1) | 65 °C, 3.0 h | 75 | [5] |
| 4 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | SiW/SiO₂ (15%) | Ethanol/Water (1:1) | 65 °C, 2.5 h | 87 |[5] |
Experimental Protocols
Protocol: Synthesis of 2-Amino-4-phenylthiazole (B127512) [4]
This protocol outlines a standard procedure for synthesizing 2-amino-4-phenylthiazole from 2-bromoacetophenone (B140003) and thiourea.
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Water (for rinsing)
-
20 mL scintillation vial, stir bar, hot plate
-
100 mL beaker
-
Büchner funnel and side-arm flask
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol and a stir bar to the vial.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Cooling: Remove the vial from the heat and allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl the beaker to mix the contents, which should cause the product to precipitate.[4][8]
-
Isolation: Set up a Büchner funnel with a 50 mL side-arm flask for vacuum filtration. Wet the filter paper with water to ensure a good seal.
-
Filtration: Filter the mixture to collect the solid product. Use additional water to rinse the beaker and the filter cake.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.
-
Analysis: Once dry, determine the mass of the product to calculate the percent yield. Characterize the product by determining its melting point and running a TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).[4]
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Common side products in 2-aminothiazole synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aminothiazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-aminothiazole (B372263) and its derivatives, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired 2-Aminothiazole
| Possible Cause | Suggested Solution |
| Incorrect Reaction pH | For the synthesis of 2-(N-substituted amino)thiazoles, maintain a neutral to slightly basic pH. Acidic conditions can favor the formation of the isomeric 2-imino-2,3-dihydrothiazole byproduct.[1] |
| Suboptimal Temperature | Reactions are typically heated to reflux in solvents like ethanol (B145695).[2] However, excessively high temperatures can promote side reactions. Optimize the temperature based on the specific reactants and solvent used. |
| Poor Quality Starting Materials | Ensure the α-haloketone is free from impurities, such as di-halogenated byproducts, which can arise during its synthesis. Use pure thiourea (B124793) or its derivatives. |
| Inappropriate Solvent | Ethanol is a commonly used solvent.[2] However, depending on the solubility of your starting materials, other solvents like methanol (B129727) or aqueous mixtures may be more suitable. Solvent-free conditions have also been reported to be effective.[3][4] |
| Inefficient Catalyst | While many Hantzsch syntheses proceed without a catalyst, certain catalysts can improve yield and selectivity. Consider using silica-supported tungstosilicic acid or other catalysts for one-pot multi-component reactions.[5] |
Issue 2: Formation of Significant Amounts of Side Products
| Possible Cause | Suggested Solution |
| Formation of 3-Substituted 2-Imino-2,3-dihydrothiazole Isomer | This is a common side product when using N-substituted thioureas, especially under acidic conditions.[1] The reaction of the second nitrogen of the thiourea with the carbonyl group leads to this isomer. To avoid this, run the reaction in a neutral solvent like ethanol or acetone. |
| Self-Condensation of α-Haloketone | α-Haloketones can undergo self-condensation, especially in the presence of a base. To minimize this, add the α-haloketone slowly to the reaction mixture containing the thiourea. |
| Hydrolysis of Thiourea | Thiourea can hydrolyze, particularly under harsh acidic or basic conditions and at elevated temperatures. Use anhydrous solvents and moderate reaction conditions to prevent decomposition. |
| Formation of Dithioformamidinium Salts | Thiourea can be oxidized to form dithioformamidinium salts. This can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-crystallization of Isomers | The desired 2-aminothiazole and the 2-imino-2,3-dihydrothiazole isomer can be difficult to separate due to similar physical properties. Careful column chromatography on silica (B1680970) gel is often required. A gradient elution with a solvent system like ethyl acetate/hexane may be effective.[6] |
| Product is an Oil or Fails to Crystallize | Oiling out during recrystallization can be due to impurities or an inappropriate solvent. Try adding a small amount of a "poor" solvent to the "good" solvent to induce crystallization. Alternatively, purification by column chromatography may be necessary.[6] |
| Colored Impurities | If the product is colored, activated charcoal can be used during recrystallization to adsorb these impurities. Add the charcoal to the hot solution and filter it off before allowing the solution to cool.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Hantzsch synthesis of 2-aminothiazoles when using an N-substituted thiourea?
A1: The most prevalent side product is the 3-substituted 2-imino-2,3-dihydrothiazole. This arises from a lack of regioselectivity in the cyclization step, where either of the two nitrogen atoms of the substituted thiourea can attack the carbonyl carbon of the α-haloketone.
Q2: How does pH affect the formation of the 2-imino-2,3-dihydrothiazole byproduct?
A2: Acidic conditions strongly favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[1] In contrast, conducting the reaction in a neutral solvent system almost exclusively yields the desired 2-(N-substituted amino)thiazole.[1]
Q3: Are there any "green" or environmentally friendly methods to synthesize 2-aminothiazoles that can also reduce side products?
A3: Yes, several greener methods have been developed. These include solvent-free reactions, which can be performed by grinding the reactants together, and the use of ultrasound or microwave irradiation.[3][4][5] These methods often lead to shorter reaction times, higher yields, and fewer byproducts. Using water as a solvent is another eco-friendly approach.
Q4: How can I confirm the structure of my product and distinguish it from the isomeric side product?
A4: Spectroscopic methods are essential for structure confirmation. 1H NMR spectroscopy is particularly useful for distinguishing between the 2-aminothiazole and the 2-imino-2,3-dihydrothiazole isomers. The chemical shift of the proton at the 5-position of the thiazole (B1198619) ring is characteristically different for the two isomers.[1] Infrared (IR) spectroscopy can also be used, as the C=O stretching frequency of derivatives of the two isomers will differ.[1]
Quantitative Data on Side Product Formation
The following table summarizes the influence of reaction conditions on the regioselectivity of the Hantzsch thiazole synthesis.
| α-Haloketone | N-Substituted Thiourea | Solvent/Conditions | Ratio of 2-Aminothiazole : 2-Imino-2,3-dihydrothiazole | Total Yield (%) |
| Chloroacetone | N-Methylthiourea | Acetone (reflux) | 100 : 0 | 95 |
| Chloroacetone | N-Phenylthiourea | Acetone (reflux) | 100 : 0 | 95 |
| Chloroacetone | N-Methylthiourea | 10M HCl-EtOH (1:2), 80°C, 20 min | 27 : 73 | - |
| Chloroacetone | N-Phenylthiourea | 10M HCl-EtOH (1:2), 80°C, 20 min | 45 : 55 | - |
Data is illustrative and based on trends reported in the literature. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 2-(N-substituted amino)thiazoles (Minimizing Isomer Formation)
This protocol is designed to favor the formation of the 2-aminothiazole product by using neutral reaction conditions.
-
Materials:
-
α-haloketone (1 equivalent)
-
N-substituted thiourea (1 equivalent)
-
Ethanol (or acetone) as solvent
-
-
Procedure:
-
Dissolve the N-substituted thiourea in ethanol in a round-bottom flask equipped with a condenser.
-
Add the α-haloketone to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Protocol 2: Purification of 2-Aminothiazole by Recrystallization
This protocol describes a general procedure for the purification of 2-aminothiazole derivatives.
-
Procedure:
-
Dissolve the crude 2-aminothiazole in a minimum amount of a hot solvent (e.g., ethanol, methanol, or benzene).[7]
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Hantzsch Thiazole Synthesis and Side Product Formation
Caption: Reaction pathways in Hantzsch synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low yield in 2-aminothiazole synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
Troubleshooting low purity of synthesized 2-Amino-4-(4-pyridyl)-thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low purity issues during the synthesis of 2-Amino-4-(4-pyridyl)-thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone, in this case, 2-bromo-1-(4-pyridyl)ethanone, with a thioamide, typically thiourea (B124793), in a suitable solvent.
Q2: My final product has a low purity. What are the potential sources of impurities?
Low purity in the synthesis of this compound can arise from several factors:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-bromo-1-(4-pyridyl)ethanone and thiourea in your product.
-
Side Reactions: Several side reactions can occur, leading to the formation of byproducts. A significant potential side reaction is the N-alkylation of the pyridine (B92270) ring of the starting material or the product by the electrophilic 2-bromo-1-(4-pyridyl)ethanone.
-
Formation of Isomeric Byproducts: Under certain conditions, particularly acidic conditions, the Hantzsch synthesis can yield isomeric aminothiazoles or other heterocyclic systems.[1]
-
Decomposition: The product might be unstable under the reaction or work-up conditions, leading to degradation products.
-
Solvent and Reagent Impurities: The purity of your starting materials and solvent can significantly impact the purity of your final product.
Q3: How can I monitor the progress of the reaction to avoid incomplete conversion?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. You should spot the reaction mixture alongside the starting materials on a TLC plate (e.g., silica (B1680970) gel). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. A suitable eluent system, for instance, a mixture of ethyl acetate (B1210297) and hexane (B92381), can be used for development.
Q4: What is a general purification strategy for this compound?
A common purification method involves precipitation followed by recrystallization. After the reaction is complete, the mixture is typically cooled, and the crude product precipitates. This solid can then be collected by filtration. For further purification, recrystallization from a suitable solvent is recommended. Based on general principles for similar compounds, solvents such as ethanol (B145695), methanol, or mixtures containing ethyl acetate and hexane could be explored.
Troubleshooting Guide for Low Purity
This guide provides a structured approach to diagnosing and resolving common issues leading to low purity in the synthesis of this compound.
Problem 1: Significant amount of unreacted starting materials in the final product.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time | Monitor the reaction closely using TLC until the starting materials are consumed. Consider extending the reflux time in increments of 30-60 minutes. |
| Inadequate Reaction Temperature | Ensure the reaction mixture is maintained at the appropriate reflux temperature for the chosen solvent (e.g., ethanol ~78°C). |
| Incorrect Stoichiometry | Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the α-haloketone. |
Problem 2: Presence of unknown impurities alongside the desired product.
| Potential Cause | Recommended Solution |
| Side Reactions (e.g., N-alkylation of pyridine) | Consider adjusting the reaction conditions to minimize side reactions. This could involve using a less polar solvent or running the reaction at a lower temperature for a longer period. The use of a non-nucleophilic base might also be beneficial. |
| Formation of Isomeric Byproducts | The Hantzsch synthesis is generally regioselective. However, if isomeric impurities are suspected, altering the reaction pH (e.g., running under neutral conditions) may improve the selectivity.[1] |
| Decomposition of Product | If the product is sensitive to heat, consider reducing the reflux time or exploring lower-temperature synthesis methods. During work-up, avoid prolonged exposure to strong acids or bases. |
Problem 3: Difficulty in purifying the product by recrystallization.
| Potential Cause | Recommended Solution |
| Inappropriate Recrystallization Solvent | Pyridine-containing compounds can sometimes be challenging to crystallize. A systematic solvent screen is recommended. Start with common solvents like ethanol, isopropanol, and ethyl acetate. If the product is too soluble, consider solvent mixtures such as ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane. |
| "Oiling Out" During Recrystallization | "Oiling out" occurs when the product separates as a liquid instead of crystals. This can be addressed by using a larger volume of solvent, cooling the solution more slowly, or using a solvent system where the product has lower solubility at room temperature. |
| Persistent Impurities | If recrystallization is ineffective, column chromatography on silica gel may be necessary. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a general guideline and may require optimization.
Materials:
-
2-bromo-1-(4-pyridyl)ethanone hydrobromide
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution (5% aqueous) or other mild base
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-pyridyl)ethanone hydrobromide (1 equivalent) in ethanol.
-
Add thiourea (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a mild base, such as a 5% sodium bicarbonate solution, which may cause the product to precipitate.
-
Filter the precipitate and wash it with cold ethanol or water.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Data Presentation
The following table provides a hypothetical summary of how reaction conditions could influence the purity and yield of this compound. Note: This data is illustrative and based on general principles of the Hantzsch synthesis; it will need to be determined experimentally.
| Entry | Solvent | Temperature (°C) | Time (h) | Thiourea (equiv.) | Purity (%) | Yield (%) |
| 1 | Ethanol | 78 | 4 | 1.0 | 85 | 60 |
| 2 | Ethanol | 78 | 8 | 1.0 | 90 | 65 |
| 3 | Ethanol | 78 | 4 | 1.2 | 92 | 70 |
| 4 | Isopropanol | 82 | 4 | 1.2 | 93 | 72 |
| 5 | Acetonitrile | 82 | 4 | 1.2 | 88 | 68 |
Visualizations
Hantzsch Thiazole Synthesis Pathway
Caption: General pathway for the Hantzsch synthesis of this compound.
Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low product purity.
References
Scaling up the synthesis of 2-Amino-4-(4-pyridyl)-thiazole for library generation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 2-Amino-4-(4-pyridyl)-thiazole, a key building block for chemical library generation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used and established method is the Hantzsch thiazole (B1198619) synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the specific reactants are 2-bromo-1-(4-pyridyl)ethanone and thiourea (B124793).
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is typically carried out in a protic solvent, most commonly ethanol (B145695), and heated to reflux. Reaction times can vary but are often monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Q3: How is the product typically isolated and purified?
A3: After the reaction is complete, the mixture is often cooled, which may cause the product to precipitate. The crude product can be collected by filtration. Alternatively, the reaction mixture can be neutralized with a mild base, such as sodium bicarbonate, and the product extracted with an organic solvent like ethyl acetate (B1210297).[3] Purification is commonly achieved by recrystallization from a suitable solvent, such as ethanol or methanol, or by column chromatography.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: While specific spectra should be run for each synthesized batch, typical characterization data includes:
-
Melting Point: 276-277°C.[4]
-
¹H NMR: Expected signals would include peaks for the thiazole proton, the amino protons, and the protons of the pyridyl ring.
-
¹³C NMR: Signals corresponding to the carbon atoms of the thiazole and pyridyl rings are expected.
-
FT-IR: Characteristic peaks for N-H stretching of the amine, C=N, and C=C bonds of the aromatic rings are anticipated. For 4-(Pyridin-4-yl)thiazol-2-amine, characteristic FT-IR peaks include those for NH2 (3428 cm⁻¹), C=N (1633, 1612 cm⁻¹), and C=C (1580, 1340, 1291 cm⁻¹) vibrations.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in 2-bromo-1-(4-pyridyl)ethanone or thiourea can lead to side reactions. | 1. Ensure the purity of starting materials. Recrystallize or purify them if necessary. |
| 2. Incomplete reaction: The reaction may not have been allowed to proceed to completion. | 2. Monitor the reaction progress using TLC. Increase the reaction time or temperature if starting materials are still present. | |
| 3. Suboptimal reaction conditions: Incorrect solvent, temperature, or concentration can hinder the reaction. | 3. Ethanol is a common and effective solvent. Ensure the reaction is heated to reflux. A catalyst, such as copper silicate, can also be used to improve the reaction rate and yield.[6] | |
| Formation of Multiple Products (Impure Sample) | 1. Side reactions: The Hantzsch synthesis can sometimes yield byproducts. The basic nitrogen of the pyridine (B92270) ring could potentially interfere with the reaction. | 1. Control the reaction temperature carefully. Consider using acidic conditions to protonate the pyridine nitrogen, which may alter the regioselectivity of the reaction.[7] |
| 2. Decomposition of starting materials or product: The reactants or product may be unstable under the reaction conditions. | 2. Avoid excessively high temperatures or prolonged reaction times. | |
| Difficulty in Product Purification | 1. Product is highly soluble in the recrystallization solvent. | 1. Try different solvent systems for recrystallization. A mixture of solvents may be necessary. If recrystallization is ineffective, consider purification by column chromatography. |
| 2. Presence of persistent impurities: Some side products may have similar solubility to the desired product. | 2. Wash the crude product thoroughly with cold solvent to remove soluble impurities before recrystallization. Column chromatography with a suitable eluent system is often effective in separating closely related compounds. | |
| 3. Product precipitates as an oil. | 3. Ensure the solution is not supersaturated before cooling. Try cooling the solution more slowly or adding seed crystals. |
Quantitative Data Summary
The following table summarizes representative yields for the Hantzsch synthesis of 2-aminothiazole (B372263) derivatives under various conditions to guide scaling up for library generation.
| α-Haloketone | Thioamide | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Bromo-1-(4-pyridyl)ethanone | Thiourea | Ethanol | None | 70 | 2 | 56 |
| Substituted Phenacyl Bromide | Thiourea | Ethanol | Copper Silicate (10 mol%) | 78 | 0.5-1 | 90-96 |
| Acetophenone Derivative | Thiourea | Ethanol | Ca/4-MePy-IL@ZY-Fe3O4 | 80 | 0.75-1.5 | 85-95 |
| 2-Bromoacetophenones | Thioureas | Microreactor | None | 70 | - | Similar or greater than batch synthesis |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-bromo-1-(4-pyridyl)ethanone hydrobromide
-
Thiourea
-
Ethanol
-
Triethylamine (B128534) (optional, if starting with the hydrobromide salt)
-
Sodium bicarbonate solution (5-10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-pyridyl)ethanone hydrobromide (1 equivalent) and thiourea (1.0-1.2 equivalents) in ethanol.
-
If using the hydrobromide salt of the α-haloketone, add triethylamine (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane (B92381) as the eluent).
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the reaction mixture with a 5-10% sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or methanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A schematic overview of the synthesis process.
Troubleshooting Logic for Low Yield in Synthesis
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 30235-28-0 [sigmaaldrich.com]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Efficient Synthesis of Thiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient synthesis of thiazole (B1198619) derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of thiazole derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction yield for thiazole synthesis is consistently low. What are the common causes and how can I improve it?
A: Low yields in thiazole synthesis, particularly in the widely used Hantzsch synthesis, can arise from several factors[1]:
-
Poor Quality of Starting Materials: The purity of reactants, such as α-haloketones and thioamides, is critical. Impurities can lead to undesirable side reactions[1].
-
Solution: Ensure the purity of your starting materials. α-Haloketones can be purified by recrystallization, while the purity of thioamides should be verified by melting point or spectroscopic analysis.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly affect the reaction outcome[1].
-
Solution: Optimize reaction conditions systematically. For instance, if a reaction is slow at room temperature, gradually increase the temperature. Conversely, if side product formation is an issue at higher temperatures, lowering the temperature may be beneficial[2]. The choice of solvent is also crucial for reactant solubility and reaction rate; alcohols like ethanol (B145695) are commonly used[3].
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Product Loss During Workup: The desired product may be lost during extraction and purification steps.
-
Solution: Optimize your workup procedure. If the product precipitates, ensure complete filtration and wash with a suitable cold solvent. If the product is extracted, ensure the pH is appropriate to avoid loss into the aqueous layer.
-
Issue 2: Formation of Side Products
Q: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize their formation?
A: The formation of byproducts can consume reactants and complicate the purification of the desired thiazole derivative. Common side products include[1]:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the starting materials.
-
Solution: As mentioned previously, monitor the reaction by TLC and ensure it goes to completion.
-
-
Oxazole (B20620) Formation: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct can form.
-
Solution: Use high-purity thioamide.
-
-
Dimerization or Polymerization: Under certain conditions, reactants or intermediates can undergo self-condensation.
-
Solution: Adjusting reaction conditions such as temperature and reactant concentrations can help suppress these side reactions.
-
-
Formation of Isomeric Thiazoles: Depending on the substitution pattern of the reactants, isomeric thiazole products can form.
-
Solution: The choice of catalyst and reaction conditions can influence regioselectivity. For example, Hantzsch synthesis under acidic conditions can sometimes lead to mixtures of isomers[4]. Careful selection of the synthetic route and catalyst is key.
-
Issue 3: Catalyst Deactivation and Recovery
Q: I am using a heterogeneous catalyst, and its activity decreases after a few runs. What could be the cause, and how can I regenerate and reuse my catalyst?
A: Catalyst deactivation is a common issue in heterogeneous catalysis. Potential causes include:
-
Catalyst Poisoning: Sulfur-containing compounds, including the thiazole product itself, can act as poisons for some metal catalysts like palladium by blocking active sites[4].
-
Solution: If you suspect sulfur poisoning, you may need to use a higher catalyst loading or switch to a more sulfur-tolerant catalyst. Regeneration of a poisoned catalyst can sometimes be achieved through oxidative treatment at high temperatures[5].
-
-
Fouling: Deposition of byproducts or char on the catalyst surface can block pores and active sites.
-
Solution: Regeneration can involve washing the catalyst with a suitable solvent to remove adsorbed species. In more severe cases, calcination (heating to a high temperature in air or an inert atmosphere) may be necessary.
-
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.
-
Solution: Operate at the lowest effective temperature to minimize sintering.
-
-
Leaching: The active catalytic species may dissolve from the solid support into the reaction mixture.
-
Solution: A hot filtration test can determine if leaching is occurring. If so, a different catalyst support or anchoring chemistry may be needed.
-
Here is a general workflow for troubleshooting catalyst deactivation:
Caption: Troubleshooting workflow for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazole derivatives?
A1: The Hantzsch thiazole synthesis is the most prevalent and well-established method[3]. It involves the condensation reaction between an α-haloketone and a thioamide[6].
Q2: Are there "green" or environmentally friendly catalysts for thiazole synthesis?
A2: Yes, significant research has focused on developing green and reusable catalysts. Examples include:
-
Silica-supported tungstosilisic acid: This heterogeneous catalyst is efficient under both conventional heating and ultrasonic irradiation and can be recovered by simple filtration[5][7][8][9].
-
NiFe2O4 nanoparticles: These magnetic nanoparticles are effective catalysts that can be easily recovered from the reaction mixture using an external magnet and have shown excellent reusability[10][11].
-
Chitosan-based biocatalysts: These offer an eco-friendly option and have demonstrated high yields and reusability[12].
Q3: How can I monitor the progress of my thiazole synthesis reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress[1][2]. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q4: What are the key safety precautions to take during thiazole synthesis?
A4: Always consult the Safety Data Sheet (SDS) for all reagents. Some common hazards include:
-
α-Haloketones: These are lachrymators and should be handled in a well-ventilated fume hood.
-
Thioamides and Thioureas: Many have unpleasant odors and potential toxicity.
-
Solvents and Reagents: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Can microwave-assisted synthesis be used for preparing thiazole derivatives?
A5: Yes, microwave-assisted synthesis is an excellent method for the rapid and efficient synthesis of thiazoles. It often leads to significantly reduced reaction times and improved yields compared to conventional heating methods[7][13][14][15].
Data Presentation: Catalyst Performance in Thiazole Synthesis
The following table summarizes the performance of various catalysts in the synthesis of thiazole derivatives, providing a basis for comparison.
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), substituted benzaldehydes; Conventional heating (65°C) or ultrasonic irradiation | 1.5 - 3.5 hours | 79 - 90 | Reusable, efficient under both conventional heating and ultrasound.[5][7][8][9] |
| NiFe2O4 Nanoparticles | α-halo carbonyl compound, thiosemicarbazide (B42300), various anhydrides; EtOH:H2O (1:1), 75°C | 45 - 60 minutes | up to 92 | Magnetically separable, reusable, green solvent system.[10][11] |
| Chitosan-MgO Nanocomposite | Thiosemicarbazone, N-aryl-2-oxopropanehydrazonoyl chlorides; Dioxane, microwave heating | Not specified | up to 96 | Higher yield compared to traditional base (Et3N), biocatalyst.[15] |
| Microwave-assisted (no catalyst) | Substituted ketone, thiourea, iodine; Microwave irradiation (170 W) | 5 - 15 minutes | Not specified | Rapid synthesis, green chemistry approach.[7] |
Experimental Protocols
Protocol 1: Synthesis of Hantzsch Thiazole Derivatives using Silica Supported Tungstosilisic Acid [5][8]
This protocol describes a one-pot, three-component synthesis.
-
Reactant Mixture: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (B42025) (1 mmol), and silica-supported tungstosilisic acid (SiW.SiO₂) (15 mol%).
-
Solvent Addition: Add 5 mL of an ethanol/water (1:1 v/v) mixture to the flask.
-
Reaction Conditions:
-
Conventional Heating: Stir the mixture at 65°C. Monitor the reaction progress using TLC. The reaction is typically complete within 2-3.5 hours.
-
Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation at room temperature. The reaction is generally complete within 1.5-2 hours.
-
-
Work-up:
-
Filter the hot solution to recover the catalyst.
-
Wash the recovered catalyst with ethanol for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization.
-
Protocol 2: Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles [10][11]
-
Reactant Mixture: In a reaction vessel, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), the appropriate anhydride (B1165640) (1 mmol), and NiFe₂O₄ nanoparticles (5 mg).
-
Solvent Addition: Add 5 mL of an ethanol:water (1:1) solvent system.
-
Reaction Conditions: Heat the resulting mixture at 75°C for 45–60 minutes. Monitor the progress of the reaction by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Separate the magnetic NiFe₂O₄ catalyst using an external magnet.
-
Filter the solid product, wash with water, and dry.
-
The product can be purified by recrystallization from absolute ethanol.
-
Protocol 3: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives [13][15]
-
Reactant Mixture: In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol) and the substituted thiourea (1.1 mmol).
-
Solvent Addition: Add ethanol (3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant power of 170 W for 5-15 minutes, maintaining a temperature of approximately 70°C.
-
Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid product with cold ethanol.
-
Dry the purified product under vacuum.
-
Visualizations
Caption: General workflow for the Hantzsch thiazole synthesis.
Caption: Logical workflow for thiazole synthesis and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bepls.com [bepls.com]
- 7. jusst.org [jusst.org]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction temperature for selective derivatization
Welcome to the Technical Support Center for Selective Derivatization. This resource provides researchers, scientists, and drug development professionals with detailed guidance on managing one of the most critical parameters in derivatization reactions: temperature. Here you will find answers to frequently asked questions and troubleshooting guides to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical for selective derivatization?
A1: Reaction temperature is a fundamental parameter that directly influences both the rate and selectivity of a chemical reaction. Most derivatization reactions are either exothermic (release heat) or endothermic (absorb heat), making precise temperature control essential for process safety and efficiency.[1] Temperature management can mean the difference between a successful reaction with high yield of the desired product and a failed experiment with low yield or the formation of undesirable byproducts.[2][3]
Selectivity, in particular, is governed by the kinetics of competing reaction pathways. Different functional groups on a molecule may have different activation energies for derivatization. By carefully controlling the temperature, you can provide enough energy to overcome the activation barrier for the desired reaction while avoiding the energy threshold for unwanted side reactions.[4]
Q2: What is the difference between kinetic and thermodynamic control in derivatization?
A2: In reactions with multiple possible products, temperature can determine whether the outcome is under kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The product that forms the fastest (i.e., has the lowest activation energy) will be the major product, even if it is less stable.
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers for all possible reactions, including reverse reactions. This allows the reaction to reach equilibrium, favoring the formation of the most stable product, which may not be the one that forms the fastest.
Managing temperature allows you to target either the kinetic or thermodynamic product selectively.
Q3: How does temperature affect reaction time and completion?
A3: Generally, increasing the reaction temperature increases the reaction rate, leading to a shorter time required for the reaction to go to completion.[5] For example, some analytes like alcohols may fully derivatize in minutes at room temperature, while more sterically hindered or less reactive groups like amides may require hours at elevated temperatures. However, an excessively high temperature can lead to the degradation of the analyte or the derivatized product and promote side reactions.[5][6] Therefore, optimizing temperature and time is a crucial balancing act to achieve high derivatization completion without compromising the sample.
Q4: Are there general temperature guidelines for common derivatization methods like silylation or acylation?
A4: While optimal conditions are always analyte- and reagent-dependent, some general observations exist.
-
Silylation: Reactions with highly reactive silylating reagents like BSTFA can often proceed at room temperature for reactive functional groups (e.g., alcohols, phenols).[7] Less reactive groups or sterically hindered compounds may require heating, often in the range of 60°C to 90°C.[8]
-
Acylation: These reactions can vary widely. Some may proceed under mild conditions, while others require heating to drive the reaction to completion.
-
Alkylation: Reaction conditions can range from strongly acidic to strongly basic, and temperature requirements vary accordingly.[9]
It is always recommended to start with conditions reported in the literature for similar compounds and then optimize for your specific application.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides solutions focused on temperature management.
Issue 1: Low or no yield of the desired derivative.
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The reaction temperature is too low to provide sufficient energy to overcome the activation barrier. This is common for less reactive or sterically hindered functional groups. | Gradually increase the reaction temperature. Monitor the reaction at set intervals (e.g., every 10-15°C) to find the optimal point. You may also need to increase the reaction time.[6][10] For example, a reaction that stalled at 60% completion at 68°C was pushed to 95% completion by increasing the temperature to 75°C. |
| Reagent or Derivative Instability: The temperature is too high, causing the derivatizing agent or the formed product to decompose. | Lower the reaction temperature. If the reaction is known to be exothermic, consider using a cooling bath to dissipate heat effectively. |
| Moisture Contamination: The presence of water can consume the derivatization reagent, especially in silylation reactions. | Ensure the sample is completely dry. While not a direct temperature issue, gentle heating under a stream of dry nitrogen can remove residual moisture before adding the reagent.[6] |
Issue 2: Poor selectivity (multiple derivatized products or derivatization at the wrong site).
| Possible Cause | Suggested Solution |
| Temperature Too High: An elevated temperature provides enough energy to activate competing reaction pathways, leading to a loss of chemoselectivity or regioselectivity.[11] | Lower the reaction temperature. In some cases, reducing the temperature from room temperature to 0°C can significantly improve selectivity.[12] This favors the kinetically controlled product, which often corresponds to the more reactive functional group. |
| Thermodynamic Product Favored: The reaction conditions (higher temperature) favor the formation of the more stable, but undesired, thermodynamic product. | Run the reaction at a lower temperature for a longer period. This will favor the formation of the kinetic product. |
Issue 3: Presence of unexpected peaks or byproducts in the chromatogram.
| Possible Cause | Suggested Solution |
| Side Reactions: The reaction temperature is too high, promoting the formation of byproducts.[5] | Decrease the reaction temperature and/or time. [6] Finding the minimum temperature required for the primary reaction to proceed efficiently is key. |
| Thermal Degradation: The analyte or the desired derivative is not stable at the reaction temperature and is breaking down. | Reduce the temperature significantly. If the compound is known to be thermolabile, explore derivatization methods that can be performed at or below room temperature.[9] |
Quantitative Data on Temperature Effects
The following tables summarize quantitative data from derivatization experiments, illustrating the impact of temperature and time on reaction outcomes.
Table 1: Effect of Temperature and Time on Silylation Reaction Completion
| Analyte | Reagent | Temperature | Time | Completion |
| Lysergic acid amide (LSD) | BSTFA | 68 °C | 5 hours | ~60% |
| Lysergic acid amide (LSD) | BSTFA | 75 °C | ~3 hours | ~95% |
| Estriol | BSTFA | 75 °C | 30 minutes | Incomplete (2 of 3 active hydrogens derivatized) |
| Estriol | BSTFA | 75 °C | 45 minutes | Complete (all 3 active hydrogens derivatized) |
Table 2: Optimized Derivatization Conditions for Aldehydes
| Analyte Class | Reagent | Optimal Temperature | Optimal Time |
| Aliphatic Aldehydes | 2-Thiobarbituric acid (TBA) | 75 °C | 40 minutes[5] |
Experimental Protocols
Protocol: Optimizing Reaction Temperature for Selective Derivatization
This protocol provides a systematic approach to determine the optimal temperature for achieving high yield and selectivity.
Objective: To identify the reaction temperature that maximizes the yield of the desired derivative while minimizing the formation of byproducts.
Methodology:
-
Literature Review & Baseline Selection:
-
Review existing literature for derivatization of similar compounds to establish a starting temperature.
-
If no data is available, start with room temperature (~25°C).
-
-
Initial Temperature Screening:
-
Prepare several aliquots of your sample.
-
Run the derivatization reaction at a range of temperatures. A good starting range is Room Temperature, 40°C, 60°C, and 80°C.
-
Keep the reaction time and reagent concentrations constant for all aliquots.
-
Analyze the results using an appropriate technique (e.g., GC-MS, HPLC) to quantify the peak area of the desired derivative and any byproducts.
-
-
Narrowing the Optimal Range:
-
Based on the screening results, identify the temperature that gives the highest yield of the desired product.
-
Perform a second set of experiments using smaller temperature increments (e.g., 5-10°C) around the initial optimum to refine the ideal temperature. For example, if 60°C gave the best result, test 50°C, 55°C, 65°C, and 70°C.
-
-
Time Course Optimization:
-
Using the optimal temperature identified in the previous step, run a time-course experiment.
-
Set up multiple reactions and stop them at different time points (e.g., 15 min, 30 min, 60 min, 120 min).
-
Analyze the samples to determine the minimum time required to achieve maximum yield. This prevents unnecessary heating that could lead to degradation over time.[5]
-
-
Validation:
-
Once the optimal temperature and time are determined, run the reaction in triplicate under these conditions to confirm the reproducibility of the results.
-
Visualizations
Logical Workflows
Caption: Troubleshooting workflow for optimizing reaction temperature.
Reaction Pathway Diagrams
Caption: Temperature effect on kinetic vs. thermodynamic product distribution.
References
- 1. labunlimited.com [labunlimited.com]
- 2. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 3. enerquip.com [enerquip.com]
- 4. physicsforums.com [physicsforums.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar 2-Aminothiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 2-aminothiazole (B372263) compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing/Streaking) in Chromatography
Q: My polar 2-aminothiazole compound is tailing or streaking on my silica (B1680970) gel column. What is causing this and how can I fix it?
A: Streaking of basic compounds like 2-aminothiazoles on silica gel is a common problem. The primary cause is the interaction between the basic amine groups of your compound and the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel.[1] This strong interaction leads to poor peak shape and can sometimes result in the irreversible adsorption of your compound.[1][2]
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to "deactivate" the acidic silanol groups.[1] This modifier will compete with your amine compound for the active sites on the silica.[1]
-
Triethylamine (B128534) (TEA) or Ammonia: Add 0.1-2% triethylamine or a small amount of ammonium (B1175870) hydroxide (B78521) to your eluent.[3]
-
-
Alternative Stationary Phases: If modifying the mobile phase is not effective, consider using a different stationary phase.
-
Amine-functionalized silica: These columns have a basic surface that repels the basic analytes, leading to improved peak shape.[2][4]
-
Alumina (B75360): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Q: I'm observing peak tailing for my polar 2-aminothiazole compound in Reverse-Phase HPLC. What are the likely causes and solutions?
A: Peak tailing in RP-HPLC for basic compounds is often due to interactions with residual, un-capped silanol groups on the silica-based stationary phase (e.g., C18).[5] Even with end-capping, some free silanols can remain and interact with your basic analyte.
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-7) can help to protonate the silanol groups, reducing their interaction with your protonated basic compound.[5][6]
-
Use of End-Capped Columns: Employing a high-quality, thoroughly end-capped column will minimize the number of free silanol groups available for interaction.[5]
-
Mobile Phase Additives: Adding a competing base, such as triethylamine, to the mobile phase can help to saturate the active silanol sites.
-
Injection Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion.[7]
Issue 2: Compound is Insoluble or "Oils Out" During Purification
Q: My polar 2-aminothiazole derivative has poor solubility in common organic solvents, making purification by chromatography difficult. What can I do?
A: Poor solubility is a significant challenge with many polar 2-aminothiazole compounds.[8]
Solutions:
-
Solvent Selection: For chromatography, you may need to use more polar solvent systems. For normal phase, this could involve higher percentages of methanol (B129727) in dichloromethane (B109758) or ethyl acetate. In some cases, a solvent system like 10% ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective for very polar compounds.[8]
-
Co-solvents: For assays or initial screening, using a co-solvent system can be effective. A mixture of a water-miscible organic solvent like DMSO or ethanol (B145695) with water can significantly increase solubility.
-
pH Adjustment: The solubility of 2-aminothiazoles is often pH-dependent. In acidic conditions, the amine group can be protonated, which may increase aqueous solubility.[7]
Q: My compound "oiled out" during recrystallization instead of forming crystals. How can I induce crystallization?
A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities.
Solutions:
-
Change the Solvent System: Try a different solvent or a solvent pair (a "good" solvent to dissolve the compound and a "poor" solvent to induce precipitation).
-
Reduce the Rate of Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or freezer.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the solution to induce crystallization.
FAQs
Q1: Which chromatographic technique is best for purifying polar 2-aminothiazole compounds?
A1: The best technique depends on the specific properties of your compound. Here's a general guide:
-
Normal-Phase Chromatography (NPC): Suitable for moderately polar compounds. However, for highly polar 2-aminothiazoles, you may need to use highly polar mobile phases, often with basic additives to prevent streaking.[1]
-
Reverse-Phase Chromatography (RPC): Can be challenging for very polar compounds as they may not be retained on the non-polar stationary phase. However, modern "aqua" or polar-embedded columns are designed for use with highly aqueous mobile phases and can be effective. Adjusting the mobile phase pH is often necessary.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for highly polar compounds that are not well-retained by RPC. HILIC uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[10][11][12]
-
Ion-Exchange Chromatography (IEC): Since 2-aminothiazoles are basic, cation-exchange chromatography can be a very effective purification method. This technique separates molecules based on their charge.[13]
Q2: How can I improve the yield of my recrystallization?
A2: Low yields in recrystallization can be due to several factors:
-
Using too much solvent: This will keep your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cooling the solution too quickly: This can trap impurities in the crystals. Allow the solution to cool slowly.
-
Premature crystallization: If the solution cools too much during a hot filtration step, you can lose product. Keep the funnel and receiving flask warm.
-
Incomplete precipitation: Ensure the solution is sufficiently cold to maximize crystal formation.
Q3: My 2-aminothiazole compound seems to be unstable during purification. What precautions should I take?
A3: Some 2-aminothiazole derivatives can be unstable under certain conditions.
-
Acid Sensitivity: The acidic surface of silica gel can cause degradation of some compounds. If you suspect this, you can deactivate the silica with a basic wash before use or switch to a less acidic stationary phase like alumina.
-
Solvent Stability: Be aware of potential degradation in certain solvents. For example, some 2-aminothiazoles have been shown to be unstable in DMSO over time.
-
Temperature Sensitivity: Avoid excessive heat during purification steps.
Data Presentation
Table 1: HPLC and TLC Conditions for Polar 2-Aminothiazole Compounds
| Compound Type | Chromatography Mode | Stationary Phase | Mobile Phase | Flow Rate / Eluent | Detection | Reference |
| Novel Aminothiazole (21MAT) | Reverse-Phase HPLC | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) | 55% 0.1% v/v Orthophosphoric Acid in Water / 45% 0.1% v/v Orthophosphoric Acid in Acetonitrile | 1.0 mL/min | UV at 272 nm | [14][15] |
| 2-Aminothiazole | Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | [16] |
| General Polar Amines | Normal-Phase TLC | Silica Gel | 1-10% of (10% NH4OH in MeOH) in Dichloromethane | N/A | UV | [8] |
| General Polar Amines | Normal-Phase TLC | Silica Gel | EtOAc/Butanol/HOAc/H2O (80:10:5:5) | N/A | UV | [8] |
Table 2: Recrystallization Data for 2-Aminothiazole Derivatives
| Compound | Recrystallization Solvent | Yield | Reference |
| 2-Amino-4-(2'-bromophenyl)-thiazole | Hot Ethanol | 85% | [17][18] |
| 2-Chloro-N-(thiazol-2yl) acetamide | Ethanol | Not Specified | |
| 2-aminothiazole derivative | Ethanol/Dichloromethane | Not Specified | [19] |
Experimental Protocols
Protocol 1: General Purification of a Polar 2-Aminothiazole by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization for your specific compound.
Materials:
-
Crude polar 2-aminothiazole compound
-
Silica gel (60-120 mesh)
-
Solvents (e.g., Dichloromethane, Methanol, Triethylamine)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Develop a suitable solvent system using TLC. A good starting point for polar amines is a mixture of dichloromethane and methanol. Aim for an Rf value of 0.2-0.3 for your target compound. If streaking is observed on the TLC plate, add 0.5-1% triethylamine to the solvent system.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., dichloromethane). Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve your crude compound in a minimal amount of the elution solvent. Alternatively, for less soluble compounds, adsorb the compound onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure to obtain a free-flowing powder. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of methanol).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminothiazole compound.[15]
Protocol 2: Purity Determination by Reverse-Phase HPLC
This protocol is adapted from a method for a novel aminothiazole derivative and may need to be adjusted for your compound.[14][15]
Instrumentation:
-
HPLC system with a UV detector
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm particle size)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 272 nm
Procedure:
-
Standard Preparation: Prepare a stock solution of a pure standard of your compound in a suitable solvent (e.g., mobile phase or DMSO) and dilute to known concentrations to create a calibration curve.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Determine the retention time of your compound's peak. Calculate the purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chromtech.com [chromtech.com]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mac-mod.com [mac-mod.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. conductscience.com [conductscience.com]
- 14. agilent.com [agilent.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. ymcamerica.com [ymcamerica.com]
- 17. researchgate.net [researchgate.net]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. sciforum.net [sciforum.net]
Validation & Comparative
The 2-Aminothiazole Scaffold: A Comparative Guide to its Structure-Activity Relationship in Kinase Inhibition
The 2-aminothiazole (B372263) moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets, most notably protein kinases.[1][2][3] Its inherent hydrogen bonding capabilities and structural rigidity make it an ideal template for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-aminothiazole derivatives targeting three key cancer-related kinase families: Src, Aurora, and CHK1. The information herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Structure-Activity Relationship (SAR) Comparison
The potency and selectivity of 2-aminothiazole-based kinase inhibitors are profoundly influenced by the nature and position of substituents on the thiazole (B1198619) ring and the 2-amino group. The following tables summarize the SAR for inhibitors targeting Src family kinases, Aurora kinases, and Checkpoint Kinase 1 (CHK1), with IC50 values providing a quantitative measure of their inhibitory activity.
Table 1: SAR of 2-Aminothiazole Derivatives as Src Family Kinase Inhibitors
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and migration. Their dysregulation is a common feature in many cancers.
| Compound ID | R1 (at C4 of thiazole) | R2 (at N2 of aminothiazole) | Kinase | IC50 (nM) | Reference |
| Dasatinib | -H | 2-chloro-6-methylphenyl | Src | 0.55 | [4] |
| Analog 1 | -H | Phenyl | Src | >10000 | [4] |
| Analog 2 | -Br | 2-chloro-6-methylphenyl | Src | 1.2 | [4] |
| Analog 3 | -CH3 | 2-chloro-6-methylphenyl | Src | 0.8 | [4] |
| Analog 4 | -H | 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl | Src | 1.1 | [4] |
Key SAR Insights for Src Inhibition:
-
The N-aryl substitution at the 2-amino position is critical for potent Src inhibition, with a 2-chloro-6-methylphenyl group being optimal (as seen in Dasatinib).[4]
-
Small, electron-withdrawing or small alkyl groups at the C4 position of the thiazole ring are well-tolerated and can enhance potency.[4]
-
Elaborate heterocyclic systems attached to the 2-amino group, as seen in Analog 4, can also confer high potency.[4]
Table 2: SAR of 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.
| Compound ID | R1 (at C5 of thiazole) | R2 (at N2 of aminothiazole) | Kinase | IC50 (nM) | Reference |
| Compound A | -Br | 4-methylbenzamide | Aurora A | 79 | [5] |
| Compound B | 4-morpholinophenylaminopyrimidin-4-yl | -CH3 | Aurora A | 140 | [5] |
| Analog 5 | -H | Phenyl | Aurora A | >10000 | [6] |
| Analog 6 | -Br | 4-fluorobenzamide | Aurora A | 50 | [6] |
| Analog 7 | -Br | 4-methoxybenzamide | Aurora A | 120 | [6] |
Key SAR Insights for Aurora Kinase Inhibition:
-
Substitution at the C5 position of the thiazole ring is crucial for Aurora kinase activity. A bromine atom is often favored.[5][6]
-
The nature of the substituent on the 2-amino group significantly impacts potency. Benzamide (B126) derivatives have shown promising activity.[6]
-
Electron-withdrawing groups, such as fluorine, on the benzamide ring can enhance inhibitory activity.[6]
Table 3: SAR of 2-Aminothiazole Derivatives as CHK1 Inhibitors
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a central role in the DNA damage response. Inhibiting CHK1 can sensitize cancer cells to chemotherapy and radiation.
| Compound ID | R1 (at C4 of thiazole) | R2 (at N2 of aminothiazole) | Kinase | IC50 (nM) | Reference |
| Compound 8n | Pyridin-2-yl | 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl | CHK1 | 4.25 | [7] |
| Analog 8 | Pyridin-2-yl | Pyridin-2-yl | CHK1 | 500 | [7] |
| Analog 9 | Phenyl | 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl | CHK1 | 89.3 | [7] |
| Analog 10 | Pyridin-2-yl | 5-phenylpyridin-2-yl | CHK1 | 25.6 | [7] |
| Analog 11 | Pyridin-2-yl | 5-(1H-pyrazol-4-yl)pyridin-2-yl | CHK1 | 15.1 | [7] |
Key SAR Insights for CHK1 Inhibition:
-
A pyridine (B92270) ring at the C4 position of the thiazole is a common feature in potent CHK1 inhibitors.[7]
-
A substituted pyridine at the 2-amino position is essential for high potency. The introduction of a pyrazole (B372694) moiety on this pyridine ring significantly enhances activity.[7]
-
Methylation of the pyrazole ring further improves the inhibitory concentration, as seen in the highly potent compound 8n.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below to allow for replication and further investigation.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest (e.g., Src, Aurora A, CHK1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (2-aminothiazole derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[8]
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Western Blotting for Phospho-protein Analysis
This technique is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway, providing evidence of target engagement by the kinase inhibitor.[9]
Materials:
-
Cancer cells treated with 2-aminothiazole inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the kinase inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src or anti-total-Src) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.
Visualizing the Molecular Landscape
To better understand the biological context in which these 2-aminothiazole kinase inhibitors operate, the following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathways and a general experimental workflow for SAR studies.
Signaling Pathways
Caption: The Src signaling pathway, a key regulator of cell growth and motility.
Caption: The role of Aurora kinases in regulating mitotic progression.
Caption: The CHK1 signaling pathway in the DNA damage response.
Experimental Workflow
Caption: A general experimental workflow for a structure-activity relationship study.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Amino-4-(4-pyridyl)-thiazole and Other Src Kinase Inhibitors
In the landscape of targeted cancer therapy, the non-receptor tyrosine kinase Src is a pivotal player in cell proliferation, survival, migration, and angiogenesis. Its inhibition has been a key strategy in the development of novel anti-cancer agents. This guide provides a comparative overview of the potency of 2-Amino-4-(4-pyridyl)-thiazole's core scaffold in relation to established Src inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Potency of Src Kinase Inhibitors: A Comparative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-known Src inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the Src kinase by 50% in biochemical or enzymatic assays. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Assay Type |
| Dasatinib | Src, Abl, c-Kit, and others | 0.8[1] | Cell-free assay |
| Bosutinib (B1684425) | Src, Abl | 1.2[2][3][4] | Cell-free assay |
| Saracatinib (AZD0530) | c-Src and other Src family kinases | 2.7[5][6] | Cell-free assay |
| PP2 | Lck, Fyn, Hck, Src | 4 (Lck), 5 (Fyn), 5 (Hck), 100 (Src)[7][8][9] | Cell-free assays |
Src Signaling Pathway
The Src signaling pathway is a complex network that regulates fundamental cellular processes. Its dysregulation is a hallmark of many cancers. The following diagram illustrates the central role of Src in relaying signals from cell surface receptors to downstream effectors that control cell growth, adhesion, and invasion.
Caption: A simplified diagram of the Src signaling pathway.
Experimental Workflow for Evaluating Src Inhibitors
The evaluation of potential Src inhibitors typically involves a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess their effects in a more biologically relevant context.
Caption: A typical experimental workflow for the evaluation of Src inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of Src inhibitor potency. Below are outlines for key experimental protocols.
In Vitro Src Kinase Activity Assay (Biochemical Assay)
This assay measures the direct inhibition of purified Src kinase activity by a test compound. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™.
Objective: To determine the IC50 value of an inhibitor against purified Src kinase.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound derivative)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents (e.g., TR-FRET antibody pair or ADP-Glo™ reagents)
-
384-well low-volume plates
-
Plate reader capable of detecting TR-FRET or luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the Src kinase and the peptide substrate in the assay buffer.
-
Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., TR-FRET antibodies or ADP-Glo™ reagent).
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Src Phosphorylation Assay (In-Cell Western)
This assay measures the inhibition of Src autophosphorylation at tyrosine 416 (pY416), a marker of Src activation, within intact cells.
Objective: To assess the ability of an inhibitor to block Src activation in a cellular context.
Materials:
-
Cancer cell line with active Src signaling (e.g., HT-29 colon cancer cells)
-
Cell culture medium and supplements
-
Test inhibitor
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-Src (pY416) and Mouse anti-total Src
-
Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
96-well clear-bottom black plates
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2 hours).
-
Fixation and Permeabilization: Fix the cells with fixing solution, followed by permeabilization with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1.5 hours.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-p-Src and anti-total Src) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both p-Src and total Src. Normalize the p-Src signal to the total Src signal for each well. Calculate the percent inhibition of Src phosphorylation and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To measure the cytotoxic or cytostatic effects of a Src inhibitor on cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor for a prolonged period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
While direct comparative data for this compound as a Src inhibitor is limited in the available literature, its core 2-aminothiazole (B372263) structure is a validated starting point for potent kinase inhibitors, as exemplified by Dasatinib. The established Src inhibitors discussed herein, such as Dasatinib, Bosutinib, and Saracatinib, exhibit high potency with IC50 values in the low nanomolar range. The provided experimental protocols offer a robust framework for researchers to evaluate the potency and cellular efficacy of novel compounds targeting the Src kinase, facilitating the discovery and development of new cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PP2 | Cell Signaling Technology [cellsignal.com]
- 9. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
The Rise of Thiazoles: A Comparative Guide to Their In Vitro Anticancer Activity
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic compounds, thiazole (B1198619) derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides an objective comparison of the in vitro anticancer performance of recently developed thiazole derivatives against established anticancer drugs, supported by experimental data and detailed methodologies.
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer properties.[3][4] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression, such as various kinases.[1][5][6] Recent research has focused on synthesizing and evaluating novel thiazole-based compounds to identify potent and selective anticancer drug candidates.[3][5][7]
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of novel thiazole derivatives has been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of several recently reported thiazole derivatives compared to standard chemotherapeutic agents.
Table 1: In Vitro Anticancer Activity of Novel Thiazole Derivatives Against Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Thiazole Derivatives | |||
| Compound 4 | MCF-7 | 5.73 | [7] |
| MDA-MB-231 | 12.15 | [7] | |
| Compound 3c | MCF-7 | 13.66 | [7] |
| Compound 4c | MCF-7 | 2.57 ± 0.16 | [5] |
| Compound 10a | MCF-7 | 4 ± 0.2 | [8] |
| Standard Anticancer Drugs | |||
| Staurosporine | MCF-7 | 6.77 | [5][7] |
| MDA-MB-231 | 7.03 | [7] | |
| Doxorubicin | MCF-7 | 4 ± 0.2 | [8] |
| Sorafenib | MCF-7 | 7 ± 0.3 | [8] |
Table 2: In Vitro Anticancer Activity of Novel Thiazole Derivatives Against Other Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Thiazole Derivatives | |||
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [3] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |
| Compound 4d | HCT-116 (Colon) | 3.65 ± 0.9 | [4] |
| HepG2 (Liver) | 2.31 ± 0.43 | [4] | |
| Compound 8c | HCT-116 (Colon) | 3.16 ± 0.9 | [4] |
| Compound 4m | BxPC-3 (Pancreatic) | 1.69 - 2.2 | [6] |
| MOLT-4 (Leukemia) | 1.69 - 2.2 | [6] | |
| Compound 10a | PC-3 (Prostate) | 7 ± 0.6 | [8] |
| Standard Anticancer Drugs | |||
| Staurosporine | HepG2 (Liver) | 8.4 ± 0.51 | [5] |
| Cisplatin | HCT-116 (Colon) | 5.18 ± 0.94 | [4] |
| HepG2 (Liver) | 41 ± 0.63 | [4] | |
| Harmine | HCT-116 (Colon) | 2.40 ± 0.12 | [4] |
| HepG2 (Liver) | 2.54 ± 0.82 | [4] | |
| Sorafenib | PC-3 (Prostate) | >10 | [8] |
Mechanisms of Anticancer Action
The anticancer activity of these novel thiazole derivatives is underpinned by various mechanisms of action. Several studies have indicated that these compounds can induce programmed cell death (apoptosis) in cancer cells. For instance, compounds 4m , 4n , and 4r were found to induce apoptosis by increasing caspase-3/7 activity and modulating the expression of Bcl2 and Bax genes.[6] Similarly, compound 4 was shown to trigger apoptosis and necrosis in MCF-7 cells.[7]
Furthermore, many thiazole derivatives exhibit their anticancer effects by arresting the cell cycle at different phases. Compound 4 was observed to induce cell cycle arrest at the G1 phase in MCF-7 cells.[7] In another study, a novel thiazole derivative, compound 8 , was reported to halt the cell cycle in the G1 and S phases.[9]
Inhibition of key enzymes essential for cancer cell survival and proliferation is another significant mechanism. Compound 4 demonstrated potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis.[7] Similarly, compound 4c also showed inhibitory effects on VEGFR-2.[5] Some thiazole derivatives have also been investigated as inhibitors of other enzymes like aromatase and protein tyrosine kinases.[9]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activity of thiazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and a standard anticancer drug (positive control) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the DNA-intercalating dye Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle is determined based on their fluorescence intensity.
Visualizing the Path Forward: Workflows and Pathways
To better illustrate the experimental processes and the underlying mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the in vitro validation of anticancer activity of novel thiazole derivatives.
Caption: A simplified diagram illustrating potential signaling pathways affected by novel thiazole derivatives.
Conclusion
The presented data underscores the significant potential of novel thiazole derivatives as a promising avenue for the development of new anticancer therapies.[1][3] Many of these compounds exhibit potent cytotoxic activity against a variety of cancer cell lines, with some demonstrating superior or comparable efficacy to established chemotherapeutic drugs in in vitro settings.[5][7][8] Their multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways, offer multiple points of intervention in cancer progression.[5][6][7] The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate the anticancer properties of new chemical entities. Further in vivo studies and clinical trials are warranted to translate these promising in vitro findings into effective cancer treatments.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinase Selectivity Profiling: 2-Amino-4-(4-pyridyl)-thiazole Scaffold and Leading Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitory profiles of compounds based on the 2-amino-4-(4-pyridyl)-thiazole scaffold against a panel of well-characterized, clinically relevant kinase inhibitors: Dasatinib, Bosutinib, and Ponatinib. Due to the limited availability of a comprehensive public kinase panel screening for this compound itself, this guide focuses on the profiling of its close analogs and compares them with these established drugs, offering insights into the selectivity and potential off-target effects of this chemical series.
Introduction to the 2-Aminothiazole (B372263) Scaffold in Kinase Inhibition
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to its incorporation into drugs targeting a wide range of kinases, including those involved in cancer and inflammatory diseases. The compound of interest, this compound, represents a fundamental structure within this class of inhibitors. Understanding its cross-reactivity profile is crucial for predicting its therapeutic potential and potential side effects.
Comparative Kinase Inhibition Profiles
While a broad kinase panel screening for this compound is not publicly available, data for structurally related analogs, particularly N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines, reveal potent activity against Cyclin-Dependent Kinases (CDKs). For a comprehensive comparison, the kinase inhibition profiles of Dasatinib, Bosutinib, and Ponatinib are presented, highlighting their potency against a range of kinases. Dasatinib itself is a notable comparator as it contains a 2-aminothiazole core.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) or inhibition constants (Ki) for these compounds against a selection of kinases. Lower values indicate greater potency.
Table 1: Kinase Inhibitory Profile of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Analogs
| Kinase Target | Analog 58 IC50 (nM) | Analog 69 IC50 (nM) |
| CDK4 | High Potency | High Potency |
| CDK6 | High Potency | High Potency |
| CDK1 | Low Potency | Low Potency |
| CDK7 | Low Potency | Low Potency |
| CDK9 | Low Potency | Low Potency |
Data is qualitative as presented in the source, highlighting high potency and selectivity for CDK4/6.[1]
Table 2: Comparative Kinase Inhibitory Profile of Clinically Relevant Inhibitors
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | < 1 | 1.2 | 0.37 |
| ABL1 (T315I) | > 1000 | > 1000 | 2.0 |
| SRC | < 1 | 1.2 | 5.4 |
| LYN | < 1 | < 10 | - |
| LCK | < 1 | - | - |
| YES1 | < 1 | - | - |
| KIT | 5 | > 1000 | 13 |
| PDGFRA | 16 | 94 | 1.1 |
| PDGFRB | 1 | 39 | - |
| VEGFR2 | 8 | - | 1.5 |
| FGFR1 | 29 | - | 2.2 |
| EGFR | > 1000 | > 1000 | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is compiled from publicly available sources.[2]
Experimental Protocols
The determination of a compound's kinase inhibition profile is a critical step in drug discovery. A widely used method is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
General Protocol for In Vitro Kinase Profiling (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the in vitro potency of kinase inhibitors.
1. Reagents and Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well)
-
Luminometer
2. Procedure:
-
Kinase Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate, and ATP in the kinase reaction buffer. The concentration of ATP is a critical parameter and is often set at or near the Michaelis constant (Km) for each kinase to accurately determine the inhibitor's binding affinity (Ki). However, for a more physiologically relevant assessment, ATP concentrations in the millimolar range (e.g., 1 mM) may be used.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations. A control with no inhibitor (DMSO vehicle) is included to represent 100% kinase activity.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Signal Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition and Analysis: The luminescence is measured using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. The percent inhibition for each concentration of the test compound is calculated relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathways affected by multi-targeted kinase inhibitors.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
- 1. A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-aminothiazole derivatives against established antimicrobial drugs
A comparative analysis of novel 2-aminothiazole (B372263) compounds against established antimicrobial agents reveals their potential as potent therapeutics in the fight against drug-resistant pathogens. These derivatives demonstrate promising activity against a spectrum of clinically relevant bacteria, in some cases outperforming conventional antibiotics.
Researchers and drug development professionals are in a constant search for new chemical entities to combat the growing threat of antimicrobial resistance. Among the various heterocyclic compounds explored, 2-aminothiazole derivatives have emerged as a particularly promising scaffold due to their broad range of biological activities. This guide provides a comprehensive comparison of the antimicrobial performance of select 2-aminothiazole derivatives against established drugs, supported by experimental data and detailed protocols.
Performance Benchmark: Minimum Inhibitory Concentration (MIC)
The in vitro efficacy of an antimicrobial compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative 2-aminothiazole derivatives against key Gram-positive and Gram-negative bacteria, alongside a panel of established antimicrobial drugs. Lower MIC values indicate greater potency.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| 2-Aminothiazole Derivatives | |||
| Phenylthiazole Derivative 1 | Staphylococcus aureus (MRSA) | 1.4 - 5.5 | [1] |
| Phenylthiazole Derivative 2 | Staphylococcus aureus (MRSA) | 0.4 - 5.5 | [1] |
| Trifluoromethoxy-substituted aminothiazole | Staphylococcus aureus (MRSA) | 2 - 16 | [2] |
| Compound 21 (2-aminothiazole based) | Staphylococcus aureus (panel) | 2 - 4 | [2] |
| Piperazinyl 2-aminothiazole derivative | Staphylococcus aureus (MRSA) | 4 | [3] |
| Piperazinyl 2-aminothiazole derivative | Escherichia coli | 8 | [3] |
| Thiazolyl-thiourea derivative | Staphylococcus aureus | 4 - 16 | [3] |
| Established Antimicrobial Drugs | |||
| Vancomycin | Staphylococcus aureus (MRSA) | 2 | [4] |
| Vancomycin | Staphylococcus aureus (VRSA) | >2 | [4] |
| Ceftriaxone | Staphylococcus aureus | >16 | [2] |
| Ciprofloxacin | Escherichia coli | 1 | [5] |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 | [5] |
The data indicates that certain 2-aminothiazole derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds demonstrating MIC values comparable to or even better than vancomycin.[1][4] For instance, a series of phenylthiazole derivatives showed strong activity against 18 clinical strains of MRSA and vancomycin-resistant S. aureus (VRSA).[1] Another study highlighted a potent 2-aminothiazole based compound with MICs in the range of 2-4 μg/mL against a panel of S. aureus strains, outperforming the third-generation cephalosporin, ceftriaxone.[2] Furthermore, piperazinyl derivatives of 2-aminothiazole have shown efficacy against both MRSA and E. coli.[3]
Experimental Protocols
The determination of antimicrobial susceptibility is crucial for the evaluation of new compounds. The following are detailed methodologies for two standard assays used to determine the MIC values presented above.
Broth Microdilution Method
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Materials:
-
Microtiter Plates: Sterile 96-well plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
-
Antimicrobial Stock Solution: A high-concentration stock solution of the test compound (e.g., 2-aminothiazole derivative or standard antibiotic) is prepared in a suitable solvent.
-
Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Assay Procedure:
-
Serial Dilutions: The antimicrobial agent is serially diluted in the broth across the wells of the microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum to ensure the viability of the bacteria.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition around a disk impregnated with the test compound.
1. Preparation of Materials:
-
Agar Plates: Mueller-Hinton Agar (MHA) plates are standard.
-
Filter Paper Disks: Sterile filter paper disks of a standard diameter.
-
Antimicrobial Solution: A known concentration of the test compound is prepared.
-
Bacterial Inoculum: A standardized bacterial suspension (0.5 McFarland) is prepared as in the broth microdilution method.
2. Assay Procedure:
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the MHA plate.
-
Disk Application: The sterile filter paper disks are impregnated with the antimicrobial solution and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
3. Interpretation of Results:
-
The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk.
-
The diameter of this zone of inhibition is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested agent.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many novel 2-aminothiazole derivatives are still under investigation, some studies suggest that they may target essential bacterial enzymes or disrupt cell wall synthesis. For example, some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics.[5] The diverse substitutions possible on the 2-aminothiazole scaffold allow for the fine-tuning of activity against specific cellular targets.
The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel antimicrobial compound.
References
- 1. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Study of 2-, 3-, and 4-Pyridyl Substituted Aminothiazoles: A Guide for Researchers
A comprehensive analysis of the synthesis, biological activity, and spectroscopic properties of pyridyl-substituted aminothiazole isomers, offering valuable insights for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of 2-, 3-, and 4-pyridyl substituted aminothiazoles, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The position of the nitrogen atom in the pyridyl ring can significantly influence the molecule's physicochemical properties and biological activity, making a comparative study essential for rational drug design. This document summarizes key experimental data on their anticancer, antimicrobial, and anti-inflammatory properties, details relevant experimental protocols, and visualizes key synthetic and signaling pathways.
Data Presentation: A Comparative Look at Biological Activities
The biological activities of pyridyl-substituted aminothiazoles are profoundly influenced by the isomeric position of the pyridyl substituent. The following tables collate quantitative data from various studies to facilitate a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory potential.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound/Derivative | Pyridyl Position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | 2-pyridyl | HL-60 (Leukemia) | 0.57 | [1][2] |
| Amino acid conjugate of aminothiazole (S3c) | 2-pyridyl | A2780 (Ovarian) | 15.57 | |
| Amino acid conjugate of aminothiazole (S3c) | 2-pyridyl | A2780CISR (Ovarian, Cisplatin-resistant) | 11.52 | |
| Thiazole (B1198619) derivative (unspecified) | 3-pyridyl | MCF-7 (Breast) | 9.56 | [3] |
| Thiazole derivative (unspecified) | 3-pyridyl | HCT-116 (Colon) | 14.2 | [3] |
| 4-(pyridin-4-yl)-N-(pyridin-3-yl)thiazol-2-amine | 4-pyridyl at C4 | Not Specified | - | [4] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration for the different molecular scaffolds and experimental setups.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound/Derivative | Pyridyl Position | Microorganism | MIC (µg/mL) | Reference |
| 2-amino-4-(2-pyridyl) thiazole derivative | 2-pyridyl | Mycobacterium tuberculosis H37Rv | - | [5] |
| N-thiazolylcarboxamides of picolinic acid | 2-pyridyl | Mycobacterium tuberculosis H37Ra | 3.13 | [6][7] |
| Thiazole derivative with 3-pyridyl moiety | 3-pyridyl | Staphylococcus aureus | < 3.09 - 500 | |
| N-thiazolylcarboxamides of nicotinic acid | 3-pyridyl | Mycobacterium tuberculosis H37Ra | >100 | [6][7] |
| N-thiazolylcarboxamides of isonicotinic acid | 4-pyridyl | Mycobacterium tuberculosis H37Ra | 6.25 | [6][7] |
Note: The position of the pyridyl nitrogen appears to significantly impact antimycobacterial activity, with the 2- and 4-pyridyl derivatives showing greater potency than the 3-pyridyl analogue in the studied carboxamide series.
Table 3: Comparative Anti-inflammatory Activity
| Compound/Derivative | Pyridyl Position | Assay | IC₅₀ (µM) | Reference |
| 4-phenyl-5-(4-pyridyl)-1,3-thiazole derivative | 4-pyridyl | p38 MAP Kinase Inhibition | - | [1] |
| Pyridine-thiazole-based hydrazide (5l) | 3-pyridyl | Protein Denaturation Inhibition | 46.29 µg/mL | |
| Pyridine-thiazole-based hydrazide (5g) | 3-pyridyl | Protein Denaturation Inhibition | 100.60 µg/mL |
Note: Quantitative and directly comparative data for the anti-inflammatory activity of the three isomers is sparse in the reviewed literature. The available data suggests that pyridyl aminothiazoles can act as p38 MAP kinase inhibitors and inhibit protein denaturation.
Spectroscopic Data Comparison
The structural characterization of pyridyl-substituted aminothiazoles relies heavily on spectroscopic techniques. The following table summarizes typical spectral data for representative compounds of each isomer.
Table 4: Comparative Spectroscopic Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 2-pyridyl | Pyridyl protons typically in the range of 7.0-8.6 ppm. Thiazole proton around 7.4 ppm. | Pyridyl carbons ~112-150 ppm. Thiazole carbons ~108-163 ppm. | N-H stretching (~3400-3200), C=N stretching (~1630), C-S stretching (~700). | Molecular ion peak corresponding to the specific derivative. |
| 3-pyridyl | Pyridyl protons show characteristic shifts, often with a proton signal further downfield (~9.2 ppm). Thiazole proton ~7.4-7.7 ppm. | Pyridyl carbons ~122-151 ppm. Thiazole carbons ~116-166 ppm. | Similar to 2-pyridyl isomer with characteristic fingerprint region differences. | Molecular ion peak corresponding to the specific derivative. |
| 4-pyridyl | Pyridyl protons often appear as two distinct doublets. Thiazole proton ~7.5-7.8 ppm. | Pyridyl carbons ~110-155 ppm. Thiazole carbons ~110-155 ppm. | Similar to other isomers with subtle shifts in vibrational frequencies. | Molecular ion peak corresponding to the specific derivative. |
Note: The exact chemical shifts and vibrational frequencies will vary depending on the specific substitution pattern of the molecule.
Experimental Protocols
A summary of the methodologies for key experiments cited in this guide is provided below.
Hantzsch Thiazole Synthesis
The most common method for synthesizing 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole synthesis.
-
Reactants: An α-haloketone (e.g., 2-bromo-1-(pyridin-2-yl)ethan-1-one) and a thiourea (B124793) derivative.
-
Solvent: Typically a polar solvent such as ethanol (B145695) or methanol.
-
Procedure: The α-haloketone and thiourea are dissolved in the solvent and heated under reflux for a specified time (e.g., 30 minutes to several hours).
-
Work-up: The reaction mixture is cooled, and the product is often precipitated by adding a base (e.g., 5% Na₂CO₃ solution). The solid product is then collected by filtration, washed, and can be purified by recrystallization.[8]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][9][10]
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 24-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[6][9][10]
Antimicrobial Activity: Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[11][12]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to match a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar (B569324) plate to create a lawn of bacteria.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions (e.g., 35°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.[11][12]
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared along with its substrate, arachidonic acid.
-
Incubation: The enzyme is pre-incubated with the test compound (potential inhibitor) for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Product Quantification: The amount of prostaglandin (B15479496) E₂ (PGE₂) produced is quantified, typically using an ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS/MS.[9][13] A reduction in PGE₂ production in the presence of the test compound indicates COX inhibition.
Anti-inflammatory Activity: LPS-Induced TNF-α Secretion Assay
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS).[6]
-
Cell Culture: Immune cells (e.g., human monocytes or macrophages) are cultured in a multi-well plate.
-
Compound Pre-treatment: Cells are pre-incubated with the test compounds for a short period.
-
LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and TNF-α production.
-
Supernatant Collection: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a sensitive immunoassay such as ELISA. A decrease in TNF-α levels in the presence of the test compound indicates anti-inflammatory activity.[6]
Mandatory Visualizations
Synthetic and Experimental Workflows
Caption: General workflow for the Hantzsch synthesis of pyridyl aminothiazoles.
Caption: Workflow for determining anticancer activity using the MTT assay.
Signaling Pathways
Caption: Inhibition of the p38 MAP kinase pathway by pyridyl aminothiazoles.
References
- 1. Antiinflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles. Isomeric 4-pyridyl and 4-substituted phenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Cpd-X: A Comparative Guide for a Novel 2-Aminothiazole Compound
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole (B372263) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] A significant portion of these activities arise from the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling.[5][6][7][8] Prominent examples include Dasatinib, a pan-Src family kinase inhibitor, and various compounds targeting Aurora kinases, CHK1, and CK2.[5][6][7][8][9]
This guide provides a comparative framework for validating the mechanism of action of a novel hypothetical 2-aminothiazole compound, hereafter referred to as "Cpd-X." We will explore experimental approaches to confirm its engagement with putative kinase targets and characterize its effects on downstream signaling pathways. For comparative purposes, we will benchmark the performance of Cpd-X against established kinase inhibitors: Gefitinib (an EGFR inhibitor), Dasatinib (a Src inhibitor), and Vemurafenib (a BRAF inhibitor).
Key Experimental Approaches for Mechanism of Action Validation
To rigorously validate the mechanism of action of Cpd-X, a multi-faceted approach is required, encompassing target engagement, selectivity profiling, pathway modulation analysis, and functional cellular assays.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[10][11][12] The principle lies in the ligand-induced thermal stabilization of the target protein.[11]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 for EGFR, HT-29 for BRAF, or a suitable line with active Src signaling) to 70-80% confluency. Treat the cells with Cpd-X, a comparator compound, or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
Heating Gradient: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Centrifugation: Lyse the cells through freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western Blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for each treatment condition. Determine the melting temperature (Tm) for each curve. A positive thermal shift (ΔTm) in the presence of the compound indicates target engagement.
Comparative Data: CETSA
| Compound | Target Kinase | Cell Line | Concentration (µM) | ΔTm (°C) |
| Cpd-X | EGFR | A549 | 1 | +4.2 |
| Gefitinib | EGFR | A549 | 1 | +5.5 |
| Cpd-X | Src | - | 1 | +1.5 |
| Dasatinib | Src | - | 1 | +6.0 |
| Cpd-X | BRAF | HT-29 | 1 | +0.8 |
| Vemurafenib | BRAF | HT-29 | 1 | +7.2 |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Selectivity Assessment: In Vitro Kinome Profiling
To understand the selectivity of Cpd-X, it is crucial to screen it against a large panel of kinases.[13][14][15][16][17] This helps in identifying potential off-target effects and provides a broader view of its mechanism of action.
Experimental Protocol:
-
Compound Submission: Provide Cpd-X at a specified concentration (e.g., 1 µM) to a commercial kinome profiling service.
-
Kinase Activity Assays: The service will perform in vitro kinase activity assays for a large panel of kinases (e.g., >300 kinases) in the presence of Cpd-X. These are typically radiometric or fluorescence-based assays that measure the phosphorylation of a substrate by each kinase.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. The results are often visualized as a dendrogram or a "scan" plot. A selectivity score (e.g., S-score) can be calculated to quantify the selectivity of the compound. A lower S-score generally indicates higher selectivity.
Comparative Data: Kinome Profiling
| Compound | Concentration (µM) | Number of Kinases Screened | Kinases Inhibited >90% | Selectivity Score (S-score) |
| Cpd-X | 1 | 320 | 3 | 0.009 |
| Gefitinib | 1 | 320 | 2 | 0.006 |
| Dasatinib | 1 | 320 | 25 | 0.078 |
| Vemurafenib | 1 | 320 | 5 | 0.016 |
Pathway Modulation: Western Blotting
Western blotting is a fundamental technique to investigate whether the inhibition of a target kinase by Cpd-X leads to the expected changes in the phosphorylation status of its downstream effector proteins.[18][19][20][21]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with Cpd-X, comparator compounds, or vehicle at various concentrations and time points. After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[21]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target and downstream proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Comparative Data: Western Blotting (Phospho-Protein Levels)
| Treatment | p-EGFR (Y1068) | p-Akt (S473) | p-ERK (T202/Y204) |
| Vehicle | 100% | 100% | 100% |
| Cpd-X (1 µM) | 15% | 45% | 85% |
| Gefitinib (1 µM) | 10% | 30% | 90% |
| Dasatinib (1 µM) | 95% | 80% | 40% |
| Vemurafenib (1 µM) | 98% | 95% | 20% |
Experimental Workflow: Western Blotting
Functional Cellular Response: Reporter Gene Assay
Reporter gene assays are used to measure the transcriptional activity of a specific signaling pathway.[22][23][24][25][26] By linking a pathway-responsive promoter to a reporter gene (e.g., luciferase), the functional consequence of kinase inhibition can be quantified.
Experimental Protocol:
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing a promoter with binding sites for a downstream transcription factor (e.g., AP-1 for the MAPK pathway) driving the expression of firefly luciferase, and a control plasmid with a constitutive promoter driving Renilla luciferase expression.[24][25]
-
Compound Treatment: After transfection (e.g., 24 hours), treat the cells with Cpd-X, comparator compounds, or vehicle for a specified period (e.g., 6-24 hours).
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[25]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percentage of inhibition of reporter activity relative to the vehicle control.
Comparative Data: AP-1 Luciferase Reporter Assay
| Treatment | Normalized Luciferase Activity (RLU) | Inhibition of AP-1 Activity |
| Vehicle | 15,000 | 0% |
| Cpd-X (1 µM) | 12,750 | 15% |
| Gefitinib (1 µM) | 13,500 | 10% |
| Dasatinib (1 µM) | 9,000 | 40% |
| Vemurafenib (1 µM) | 3,000 | 80% |
Experimental Workflow: Luciferase Reporter Gene Assay
Integrated Signaling Pathway Overview
The following diagram illustrates the hypothetical signaling pathways targeted by Cpd-X and the comparator compounds. Based on the hypothetical data, Cpd-X appears to be a potent inhibitor of EGFR, with minimal effects on the Src and BRAF pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. assayquant.com [assayquant.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pharmaron.com [pharmaron.com]
- 17. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. assaygenie.com [assaygenie.com]
- 22. promega.com [promega.com]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. Luciferase reporter assay [bio-protocol.org]
- 25. assaygenie.com [assaygenie.com]
- 26. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
Head-to-head comparison of different synthesis methods for 2-aminothiazoles
The 2-aminothiazole (B372263) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The efficient synthesis of these compounds is, therefore, a subject of ongoing research. This guide provides a head-to-head comparison of the most common and effective methods for synthesizing 2-aminothiazoles, offering researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic routes. We will delve into the classical Hantzsch synthesis, modern one-pot procedures, and microwave-assisted techniques, presenting quantitative data, detailed experimental protocols, and mechanistic insights.
Comparative Analysis of Synthesis Methods
The choice of synthetic method for 2-aminothiazoles depends on several factors, including the desired scale, available starting materials, and required efficiency in terms of yield and reaction time. Below is a summary of key performance indicators for the most prevalent methods.
Table 1: Hantzsch Thiazole (B1198619) Synthesis Performance Data
The Hantzsch synthesis, first reported in 1887, is the most traditional and widely used method for the preparation of 2-aminothiazoles.[1][2] It involves the condensation reaction between an α-haloketone and a thiourea (B124793) or thioamide.[3]
| Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| 2-Bromoacetophenone (B140003), Thiourea | Methanol (B129727), Reflux | 30 min | 99 | [4] |
| Substituted α-bromoketones, Thiourea | Ethanol (B145695), 70°C | 2 h | - | [5] |
| Chloroacetaldehyde, Thiourea | Water, 80-90°C | 2 h | - | [6] |
| 2-Bromoacetophenone, Thiourea | Methanol, 100°C | 30 min | High | [3] |
| α-Haloketone, Thioamide | Acidic (10M HCl-EtOH) | 20 min | up to 73 | [7] |
Table 2: One-Pot Synthesis Performance Data
Modern advancements have led to the development of one-pot procedures that circumvent the need to isolate the often lachrymatory α-haloketone intermediates.[8][9] These methods typically involve the in situ generation of the α-haloketone from a ketone, followed by condensation with thiourea.
| Starting Materials | Reagents | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Aromatic methyl ketones, Thiourea | Copper(II) bromide, K₂CO₃ | Ethyl acetate, Reflux | - | 78-90 | [8] |
| Ketones, N-arylthiourea | NBS, p-TSA | Methanol, Reflux | - | 74-88 | [10] |
| Aralkyl ketones, Thiourea | NBS, Lactic acid | 90-100°C | 10-15 min | up to 96 | [11] |
| Ketones, Thiourea | I₂/DMSO | - | - | Moderate to good | [1] |
| Acetophenone, Thiourea, TCCA | Ca/4-MePy-IL@ZY-Fe₃O₄ | EtOH, 80°C | - | High | [12] |
Table 3: Microwave-Assisted Synthesis Performance Data
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[13] This technology has been successfully applied to the synthesis of 2-aminothiazoles, offering significant advantages over conventional heating methods.[14][15][16]
| Starting Materials | Reagents | Microwave Conditions | Reaction Time | Yield (%) | Reference |
| Substituted ketone, Thiourea | Iodine | 170 W | 5-15 min | High | [14] |
| Substituted acetophenone, Thiourea | NaHSO₄–SiO₂ | 320 W | 10-15 min | High | [15] |
| Aromatic ketone, Thiourea/Urea | Iodine | - | - | - | [17] |
| 2-Hydroxy-5-methyl acetophenone, Thiourea | I₂/Br₂ | 110 W, 2450 Hz | 6-8 min | 90 | [18] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of target compounds. Below are representative procedures for the key methods discussed.
Hantzsch Thiazole Synthesis: Synthesis of 2-amino-4-phenylthiazole[3]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Reaction: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Work-up: Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Isolation: Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry to obtain the final product.
One-Pot Synthesis of 2-Aminothiazoles from Ketones[10]
-
α-Halogenation (in situ): To a solution of the precursor ketone (1.0 eq.) in methanol, add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.5 mol eq.).
-
Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Condensation: Once the α-bromoketone formation is complete, add the corresponding N-arylthiourea (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and continue stirring. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, neutralize the mixture with a suitable base.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield the desired 2-aminothiazole derivative.
Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives[14]
-
Reaction Setup: In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 170 W for 5–15 minutes. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Isolation: Filter the resulting precipitate and dry it.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
Mechanistic Pathways and Workflows
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the pathways for the discussed syntheses.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Generalized workflow for one-pot synthesis.
The Cook-Heilbron Synthesis: A Route to 5-Aminothiazoles
It is important to distinguish the aforementioned methods from the Cook-Heilbron synthesis, which yields 5-aminothiazoles. This reaction, discovered in 1947, involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[19][20] While a valuable method for accessing a different class of thiazole derivatives, it is not a direct route to the 2-amino isomers.
Caption: Mechanism of the Cook-Heilbron Synthesis.
Conclusion
The synthesis of 2-aminothiazoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Hantzsch synthesis remains a reliable and high-yielding method, particularly when the α-haloketone is readily available. For improved efficiency and to avoid handling hazardous intermediates, one-pot syntheses offer a significant advantage, often with excellent yields and shorter reaction times. Microwave-assisted synthesis provides the most rapid route to these valuable compounds, aligning with the principles of green chemistry by reducing energy consumption and reaction times. The selection of the optimal method will ultimately be guided by the specific requirements of the research, including substrate scope, desired scale, and available resources. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these important heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 13. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 14. jusst.org [jusst.org]
- 15. rjpbcs.com [rjpbcs.com]
- 16. jusst.org [jusst.org]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 20. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-Amino-4-(4-pyridyl)-thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-(4-pyridyl)-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across a range of diseases, including cancer and inflammatory disorders. The selectivity of these compounds is a critical determinant of their efficacy and safety profile. This guide provides a comparative analysis of the selectivity of various this compound derivatives against key protein kinase targets, supported by experimental data and detailed methodologies.
Quantitative Data Summary: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against several important kinase families. It is important to note that the data is compiled from different studies, and direct comparison between compounds not tested in the same assay should be made with caution.
PI3K/mTOR Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3] Dual inhibitors of PI3K and mTOR are of significant interest in cancer therapy.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 3b | PI3Kα | 86 | Alpelisib | ~86 |
| mTOR | 221 | Dactolisib | <221 | |
| 3e | PI3Kα | >86 | - | - |
| mTOR | >221 | - | - |
Table 1: Inhibitory activity of thiazole (B1198619) derivatives against PI3Kα and mTOR. Lower IC50 values indicate greater potency.
Src Family Kinase Inhibitors
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a role in cell growth, differentiation, and survival.[4] Dasatinib, a well-known pan-Src kinase inhibitor, features a 2-aminothiazole (B372263) core.[4]
| Compound ID | Target Kinase | Ki (nM) |
| Dasatinib Analog | Src | 90 - 480 |
| Fyn | 90 - 480 | |
| Lyn | 90 - 480 | |
| Yes | 90 - 480 |
Table 2: Inhibitory activity (Ki) of a 2-aminothiazole derivative against Src family kinases.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers.[5]
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 29 | Aurora A | 79 |
| Compound 30 | Aurora A | 140 |
Table 3: Inhibitory activity of aminothiazole derivatives against Aurora A kinase.[6]
Experimental Protocols
The following are generalized protocols for key experiments used to determine the kinase inhibitory activity and selectivity of chemical compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound derivative)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
In the wells of the assay plate, add the test compound dilutions, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, the remaining ATP is depleted, and then the produced ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Kinase Activity Assay (Western Blot)
This method assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Human cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total protein and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for assessing kinase inhibitor selectivity.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Caption: p38 MAPK signaling pathway with a point of inhibition.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-4-(4-pyridyl)-thiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal and environmental safety. This guide provides detailed procedures for the proper disposal of 2-Amino-4-(4-pyridyl)-thiazole, a synthetic intermediate used in pharmaceutical synthesis.[1] Adherence to these guidelines is crucial for minimizing risks and maintaining compliance with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.
Hazard Identification and Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Respiratory Protection: An approved mask or respirator is necessary to avoid inhaling dust or fumes.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield are required to protect against splashes and dust.
-
Skin and Body Protection: A laboratory coat or other suitable protective clothing should be worn.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Never dispose of this material in standard laboratory trash or down the drain.[3]
1. Waste Collection and Storage:
- Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, properly labeled, and sealed waste container.
- The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
- Ensure the storage area is secure and accessible only to authorized personnel.
2. Spill Management:
- In the event of a spill, immediately evacuate all non-essential personnel from the area.[3]
- Ensure adequate ventilation.
- Wearing the appropriate PPE, contain the spill to prevent it from spreading.
- Carefully collect the spilled material using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
- Place the absorbed material into a designated hazardous waste container.
- Clean the spill area thoroughly with a suitable decontamination solution, and collect the cleaning materials for disposal as hazardous waste.
3. Final Disposal:
- The disposal of chemical waste must be handled by a licensed and approved waste disposal contractor.
- Provide the waste disposal company with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS).
- The primary method of disposal should be incineration at an approved facility.
- Follow all manifest and tracking requirements as mandated by regulatory agencies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guidance for 2-Amino-4-(4-pyridyl)-thiazole
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-4-(4-pyridyl)-thiazole (CAS No: 30235-28-0). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification:
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment protocol is mandatory to prevent exposure. The recommended PPE for handling this compound is detailed below.
| PPE Category | Recommended Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[1] |
| Face shield (in addition to goggles) | - | Recommended for handling large quantities or when there is a significant risk of splashing.[1] | |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Inspect for integrity before each use | Provides protection against incidental contact.[1][2] |
| Body Protection | Flame-retardant lab coat | Long-sleeved | Protects skin and personal clothing from contamination.[1] |
| Chemical-resistant apron or coveralls | - | Recommended for larger quantities or significant spill potential.[2] | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or N100) | - | Required when handling powders, in poorly ventilated areas, or when engineering controls are insufficient to prevent inhalation of dust or aerosols.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
2. Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Inspect gloves for any signs of degradation or puncture before use.
-
Have an emergency plan and spill kit readily accessible.
3. Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
4. Storage:
-
Store in a tightly closed, properly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Store separately from foodstuffs.[1]
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[2][3] Get medical attention.[5] |
| Inhalation | Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen.[3] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Call a POISON CENTER or doctor if you feel unwell.[5] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[6]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container.[7] Use absorbent paper dampened with 60-70% ethanol to clean the area, followed by a soap and water solution.[7]
-
For large spills, follow your institution's specific spill response protocol and contact the EHS department.
3. Final Disposal:
-
Dispose of waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.[6]
-
Do not dispose of this material in standard laboratory trash or down the drain.[6]
Handling and Disposal Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


